Dabigatran Etexilate Mesylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872728-81-9 | |
| Record name | Dabigatran etexilate mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dabigatran etexilate mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872728819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DABIGATRAN ETEXILATE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7NUW5IIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dabigatran Etexilate Mesylate
Introduction
Dabigatran etexilate mesylate, marketed as Pradaxa®, is a novel oral anticoagulant that functions as a direct thrombin inhibitor (DTI).[1][2] It represents a significant advancement over traditional anticoagulants like warfarin, offering a predictable pharmacokinetic profile that eliminates the need for routine coagulation monitoring.[3][4] Dabigatran etexilate is a small molecule prodrug that, after oral administration, is converted into its active form, dabigatran. This guide provides a detailed examination of its bioactivation, molecular mechanism of action, quantitative pharmacology, and the key experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.
Bioactivation Pathway: From Prodrug to Active Inhibitor
This compound is pharmacologically inactive and requires in vivo hydrolysis to become an effective anticoagulant. Following oral administration, the prodrug is rapidly absorbed and efficiently converted to the active principle, dabigatran, through esterase-catalyzed hydrolysis. This biotransformation occurs in both the plasma and the liver.[3] The formulation as a prodrug enhances the oral bioavailability of the active dabigatran moiety.
Caption: Bioactivation of the prodrug dabigatran etexilate to its active form, dabigatran.
Molecular Mechanism of Thrombin Inhibition
The central mechanism of dabigatran is its function as a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[5][6] Thrombin is a serine protease that plays a critical role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot.[7][8]
Dabigatran binds directly to the active site of the thrombin molecule, blocking its enzymatic activity.[1][9][10] This inhibition is highly specific and prevents thrombin-mediated events, including:
-
The conversion of fibrinogen to fibrin.[8]
-
The activation of coagulation factors V, VIII, and XI, which amplifies thrombin generation.[1]
A key advantage of dabigatran over indirect thrombin inhibitors, such as heparin, is its ability to inactivate both free, circulating thrombin and thrombin that is already bound to fibrin within a thrombus.[1][5][8][12] This allows it to halt the expansion of existing clots more effectively.[8]
Caption: Dabigatran's inhibition of thrombin within the coagulation cascade.
Quantitative Pharmacology and Pharmacokinetics
The interaction of dabigatran with its target and its behavior in the body have been quantified through numerous studies. This data is crucial for understanding its potency, selectivity, and clinical application.
| Parameter | Value | Description | Source(s) |
| Binding Affinity (Ki) | 4.5 nM | Dissociation constant for the inhibition of human thrombin. A lower value indicates higher binding affinity. | [2][5][11] |
| IC50 (Platelet Aggregation) | 10 nM | Concentration required to inhibit thrombin-induced platelet aggregation by 50%. | [2] |
| IC50 (Fibrin Formation) | 186 nM (Fluid Phase) | Concentration required to inhibit FPA release (a marker of fibrin formation) by 50% from free thrombin. | [12] |
| 200 nM (Clot-Bound) | Concentration required to inhibit FPA release by 50% from thrombin bound to a fibrin clot. | [12] | |
| Time to Cmax | 1-2 hours (fasted) | Time to reach maximum plasma concentration after oral administration. Delayed by food. | [1][4][13] |
| Terminal Half-Life (t½) | 12-17 hours | Time required for the plasma concentration to decrease by half. | [1][6][9] |
| Oral Bioavailability | ~3-7% | The fraction of the administered dose that reaches systemic circulation. | |
| Volume of Distribution (Vd) | 50-70 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | [3][13] |
| Plasma Protein Binding | ~35% | The extent to which dabigatran binds to proteins in the blood plasma. | [3][13] |
| Metabolism | Not a substrate for Cytochrome P450 enzymes. Substrate for P-glycoprotein (P-gp) efflux transporter. | Low potential for drug-drug interactions via the CYP450 pathway. | [1][4][6] |
| Excretion | Predominantly renal | The primary route of elimination from the body is via the kidneys as an unchanged drug. | [4][6] |
Key Experimental Protocols
The characterization of dabigatran's inhibitory activity relies on specific in vitro assays. Below are the methodologies for two fundamental experiments.
This protocol is based on the methodology used to assess the inhibition of both fluid-phase and clot-bound thrombin.[12]
-
Principle: Thrombin cleaves fibrinogen to form fibrin and release Fibrinopeptide A (FPA). The concentration of dabigatran required to inhibit this release by 50% (IC50) is determined by quantifying FPA levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of dabigatran. Prepare solutions of human α-thrombin and purified human fibrinogen in a suitable buffer (e.g., HEPES-buffered saline).
-
Inhibition Reaction (Fluid Phase): Incubate varying concentrations of dabigatran with human thrombin for a set period (e.g., 15 minutes) at 37°C.
-
Inhibition Reaction (Clot-Bound): To model clot-bound thrombin, first form fibrin clots by incubating thrombin with fibrinogen. Wash the clots to remove unbound thrombin. Then, add the dabigatran dilutions to the pre-formed clots and incubate.
-
Fibrinogen Cleavage: Initiate the reaction by adding fibrinogen to the fluid-phase reaction mixture, or by adding fresh buffer to the clot-bound reaction mixture. Allow the reaction to proceed for a defined time.
-
Reaction Termination: Stop the enzymatic reaction by adding a stopping agent (e.g., aprotinin or a specific thrombin inhibitor like hirudin).
-
FPA Quantification: Precipitate the remaining uncleaved fibrinogen. Collect the supernatant, which contains the released FPA. Quantify the amount of FPA using a commercial FPA ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of FPA release against the logarithm of dabigatran concentration. Fit the data to a four-parameter logistic equation using non-linear regression analysis to determine the IC50 value.
-
This protocol outlines a general workflow for evaluating how dabigatran affects platelet function using light transmission aggregometry.
-
Principle: When platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through. This change in light transmission is measured to quantify the extent of aggregation.
Caption: Experimental workflow for platelet aggregation inhibition assay.
-
Methodology:
-
PRP Preparation: Collect whole blood in sodium citrate tubes. Centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).
-
Pre-incubation: Aliquot PRP into aggregometer cuvettes. Add varying concentrations of dabigatran or a vehicle control and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Aggregation Measurement: Place the cuvette in a light transmission aggregometer and establish a baseline reading.
-
Induction: Add a fixed concentration of a platelet agonist, such as thrombin, to induce aggregation.[11]
-
Data Recording: Continuously record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
Analysis: Analyze the resulting aggregation curves to determine the maximum percentage of aggregation and the slope of the aggregation curve for each dabigatran concentration. Compare these values to the vehicle control to determine the inhibitory effect.
-
Conclusion
This compound's mechanism of action is characterized by its efficient conversion from an oral prodrug to a potent, selective, and reversible direct inhibitor of thrombin. By binding to the active site of both free and clot-bound thrombin, dabigatran effectively blocks the final common pathway of the coagulation cascade. Its predictable pharmacokinetic and pharmacodynamic profile, supported by robust quantitative data, underpins its utility as a fixed-dose oral anticoagulant in various thromboembolic disorders. The experimental protocols detailed herein provide a foundation for the continued research and development of direct thrombin inhibitors.
References
- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ahajournals.org [ahajournals.org]
- 9. Dabigatran - Wikipedia [en.wikipedia.org]
- 10. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. ashpublications.org [ashpublications.org]
- 13. What is the Pharmacokinetics of this compound?_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Pharmacological Properties of Dabigatran Etexilate Mesylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dabigatran etexilate mesylate, marketed as Pradaxa®, is a first-in-class, orally administered direct thrombin inhibitor. As a prodrug, it is converted in vivo to its active form, dabigatran, which offers a potent, selective, and reversible anticoagulant effect. Its predictable pharmacokinetic and pharmacodynamic profile allows for fixed-dosing regimens without the need for routine coagulation monitoring, representing a significant advancement over traditional vitamin K antagonists. This document provides a comprehensive technical overview of its physicochemical characteristics, mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical trial data, and key experimental methodologies.
Physicochemical Properties
This compound is the salt form of the dabigatran etexilate prodrug, designed to improve solubility and facilitate oral absorption.[1]
-
Chemical Name: β-Alanine, N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl] phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-,ethyl ester, methanesulfonate.[2]
-
Molecular Formula: C34H41N7O5 • CH4O3S.[2]
-
Molecular Weight: 723.86 g/mol (mesylate salt), 627.75 g/mol (free base).[2]
-
Appearance: A yellow-white to yellow powder.[2]
-
Solubility: The solubility is strongly pH-dependent. It is freely soluble in methanol, has high solubility in acidic media (>50 mg/mL in 0.1 N HCl), a solubility of 1.8 mg/mL in pure water, and very poor solubility in neutral to basic media.[1][2] This pH-dependent solubility is a critical factor in its formulation. The drug is formulated with a tartaric acid core to create an acidic microenvironment that promotes dissolution and absorption.[3][4][5]
-
Stability: The compound is susceptible to moisture and acid hydrolysis.[6] For this reason, it is recommended that the capsules be stored in their original packaging until administration.[7][8] Studies have shown that the capsules are stable for up to 120 days in the manufacturer's blister pack and other specific packaging under controlled conditions.[7][8]
Mechanism of Action
Dabigatran etexilate is a pharmacologically inactive prodrug that is rapidly converted to its active form, dabigatran.[3][9] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[9][10][11]
Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot.[11][12] Thrombin also amplifies its own production by activating upstream clotting factors (Factors V, VIII, and XI) and activates platelets, further promoting thrombus formation.[3][12]
Dabigatran binds directly to the active site of the thrombin molecule, blocking its enzymatic activity.[3][12] This inhibition is independent of antithrombin III. A key advantage of dabigatran is its ability to inhibit both free (circulating) and fibrin-bound thrombin, the latter being a significant contributor to thrombus expansion.[3][13] Indirect thrombin inhibitors like heparin are unable to inactivate fibrin-bound thrombin.[3] By inhibiting thrombin, dabigatran prevents the formation of fibrin, reduces thrombin-induced platelet aggregation, and ultimately prevents the development of a thrombus.[11][13]
Pharmacokinetics
The pharmacokinetic profile of dabigatran is predictable and consistent across various patient populations, allowing for fixed-dose administration.[9][14]
Absorption
-
Dabigatran etexilate is absorbed orally and rapidly converted to dabigatran.[14]
-
The absolute bioavailability is low, approximately 3-7%.[10][15] This increases by 75% if the pellets are taken without the capsule shell; therefore, capsules should not be opened, chewed, or broken.[10][16]
-
Peak plasma concentrations (Cmax) of dabigatran are typically reached within 1-2 hours after administration in a fasted state.[9][10][12]
-
Co-administration with a high-fat meal can delay the time to Cmax by about 2 hours but does not significantly affect the overall bioavailability.[10][15]
Distribution
-
Dabigatran exhibits low plasma protein binding (approximately 35%), primarily to albumin.[10][16] This low binding contributes to its predictable pharmacokinetic profile, as it is less susceptible to displacement by other drugs.
-
The volume of distribution (Vd) is between 50 and 70 L, indicating moderate tissue distribution.[10][16]
Metabolism
-
The conversion of the prodrug dabigatran etexilate to the active dabigatran via esterase-catalyzed hydrolysis is the primary metabolic reaction.[10]
-
Dabigatran is further metabolized via glucuronidation to form four pharmacologically active acylglucuronide isomers (1-O, 2-O, 3-O, and 4-O).[17] These metabolites have activity similar to the parent compound and contribute to the overall anticoagulant effect.[17]
-
Crucially, dabigatran is not metabolized by cytochrome P450 (CYP450) isoenzymes, which minimizes the potential for many common drug-drug interactions.[9][14]
References
- 1. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Pharmaceutical Formulations Of Dabigatran [quickcompany.in]
- 3. ahajournals.org [ahajournals.org]
- 4. eprajournals.com [eprajournals.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
The Biochemical Journey of a Direct Thrombin Inhibitor: An In-Depth Technical Guide to Dabigatran Etexilate Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical pathway of Dabigatran Etexilate Mesylate, a direct thrombin inhibitor. The document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Introduction
This compound is the orally administered prodrug of dabigatran, a potent, competitive, and reversible direct inhibitor of thrombin.[1][2][3] As a cornerstone of anticoagulant therapy, a thorough understanding of its biochemical journey is paramount for its effective and safe use. This guide synthesizes the current knowledge of its pharmacokinetics and the molecular transformations it undergoes from administration to elimination.
Biochemical Pathway: From Prodrug to Active Inhibitor
Dabigatran etexilate is a double prodrug, meaning it requires two sequential metabolic steps to be converted into its pharmacologically active form, dabigatran.[4][5] This conversion is a rapid process primarily mediated by esterases.[6]
Absorption
Following oral administration, dabigatran etexilate is absorbed from the gastrointestinal tract.[7] The absolute bioavailability of dabigatran is approximately 3-7%.[4] Dabigatran etexilate is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can influence its absorption.[4][8][9]
Metabolism: The Two-Step Activation
The conversion of the inactive prodrug, dabigatran etexilate, to the active dabigatran is the critical step in its biochemical pathway. This process is catalyzed by carboxylesterases (CES) and occurs in two main stages. In vitro studies have identified two key enzymes in this process: CES1, predominantly found in the liver, and CES2, which is abundant in the intestine.[5]
The primary metabolic pathway involves the initial hydrolysis of the carbamate ester by intestinal CES2 to form the intermediate metabolite M2 (BIBR 951). Subsequently, the ethyl ester of M2 is hydrolyzed by hepatic CES1 to yield the active moiety, dabigatran.[5] A secondary, less prominent pathway involves the initial hydrolysis of the ethyl ester by CES1 to form the intermediate M1 (BIBR 1087), which is then converted to dabigatran by CES2.[5]
It is important to note that dabigatran etexilate and its active form, dabigatran, are not significantly metabolized by cytochrome P450 (CYP) enzymes.[4][6] This characteristic minimizes the potential for drug-drug interactions with substances that are inhibitors or inducers of the CYP450 system.
The active dabigatran can undergo further metabolism through glucuronidation to form pharmacologically active acylglucuronides.[10]
Distribution
Dabigatran has a volume of distribution of 50 to 70 L.[4][5] Approximately 35% of dabigatran is bound to human plasma proteins.[4]
Mechanism of Action
Dabigatran and its active acylglucuronide metabolites are competitive and direct inhibitors of thrombin.[1][2] By binding to the active site of thrombin, they prevent the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This inhibition applies to both free and clot-bound thrombin.[11][12]
Excretion
Dabigatran is primarily eliminated unchanged in the urine, with renal clearance accounting for about 80% of the total clearance after intravenous administration.[4][6] After oral administration of radiolabeled dabigatran etexilate, approximately 7% of the radioactivity is recovered in the urine and 86% in the feces.[4] The elimination half-life of dabigatran in healthy subjects is between 12 and 17 hours.[4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of dabigatran etexilate and dabigatran.
Table 1: Pharmacokinetic Parameters of Dabigatran following Oral Administration of Dabigatran Etexilate
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | 3 - 7% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1 hour (fasted) | [4] |
| Elimination Half-life (t½) | 12 - 17 hours | [4] |
| Volume of Distribution (Vd) | 50 - 70 L | [4][5] |
| Plasma Protein Binding | ~35% | [4] |
| Renal Clearance of Total Clearance (IV) | ~80% | [4] |
Table 2: Dabigatran Plasma Concentrations in a Multiple Dose Study (Healthy Volunteers)
| Dose | Cmax,ss (ng/mL) | tmax,ss (h) | AUCτ,ss (ng·h/mL) | t½,ss (h) |
| 50 mg three times daily | 43 | 1.5 | - | - |
| 100 mg three times daily | 128 | 1.5 | - | - |
| 200 mg three times daily | 199 | 1.5 | - | - |
| 400 mg three times daily | 303 | 1.5 | - | - |
| Data from a study in healthy male volunteers. Cmax,ss: maximum steady-state plasma concentration; tmax,ss: time to reach Cmax,ss; AUCτ,ss: area under the plasma concentration-time curve during a dosing interval at steady state; t½,ss: elimination half-life at steady state.[13] |
Experimental Protocols
This section outlines the general methodologies employed in key experiments to elucidate the biochemical pathway of dabigatran etexilate.
In Vitro Hydrolysis of Dabigatran Etexilate
Objective: To identify the enzymes responsible for the conversion of dabigatran etexilate to dabigatran.
Methodology:
-
Enzyme Sources: Recombinant human carboxylesterases (CES1 and CES2), human intestinal microsomes, and human liver S9 fractions.[14]
-
Incubation: Dabigatran etexilate is incubated with the respective enzyme sources in a phosphate buffer at 37°C.[14]
-
Sample Analysis: The formation of the intermediate metabolites (M1 and M2) and dabigatran is monitored over time using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[14][15]
-
Kinetic Analysis: Michaelis-Menten kinetics are determined to calculate the Km and Vmax for each enzymatic reaction.
Pharmacokinetic Studies in Humans
Objective: To determine the absorption, distribution, metabolism, and excretion of dabigatran etexilate and dabigatran in humans.
Methodology:
-
Study Design: Open-label, single- or multiple-dose studies in healthy volunteers or patient populations.[13][16]
-
Drug Administration: Oral administration of dabigatran etexilate capsules at various doses.[13][16]
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dose. Plasma is separated by centrifugation.[16][17][18]
-
Urine and Feces Collection: In mass balance studies, urine and feces are collected to determine excretion pathways.[6]
-
Bioanalysis: Plasma and other biological samples are analyzed for concentrations of dabigatran and its metabolites using validated analytical methods such as HPLC-MS/MS.[17][19][20]
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate pharmacokinetic parameters like Cmax, Tmax, AUC, t½, Vd, and clearance.[16]
In Vitro Thrombin Inhibition Assay
Objective: To determine the inhibitory potency of dabigatran on thrombin activity.
Methodology:
-
Principle: The assay measures the ability of dabigatran to inhibit the enzymatic activity of thrombin on a chromogenic substrate or fibrinogen.
-
Reagents: Purified human thrombin, a specific chromogenic substrate for thrombin, and dabigatran at various concentrations.[1][12]
-
Procedure: Thrombin is pre-incubated with dabigatran, followed by the addition of the chromogenic substrate. The rate of color development, which is proportional to thrombin activity, is measured using a spectrophotometer.[1]
-
Data Analysis: The concentration of dabigatran that causes 50% inhibition of thrombin activity (IC50) is calculated. The inhibition constant (Ki) can also be determined.[1]
P-glycoprotein (P-gp) Substrate Assay
Objective: To determine if dabigatran etexilate is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are cultured on permeable supports to form a monolayer.[21]
-
Transport Study: Radiolabeled or unlabeled dabigatran etexilate is added to either the apical (AP) or basolateral (BL) side of the Caco-2 cell monolayer. The amount of compound that transports to the opposite side is measured over time.[21]
-
Analysis: The apparent permeability coefficients (Papp) for both the AP-to-BL and BL-to-AP directions are calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is indicative of active efflux by P-gp.[21]
-
Inhibition: The transport study can be repeated in the presence of known P-gp inhibitors to confirm that the efflux is P-gp mediated.[21]
Conclusion
The biochemical pathway of this compound is a well-characterized process involving rapid absorption and a two-step, esterase-mediated conversion to its active form, dabigatran. Its predictable pharmacokinetics, minimal interaction with the CYP450 system, and potent, direct inhibition of thrombin underscore its clinical utility as an oral anticoagulant. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of dabigatran in a rat model of hyperlipidaemia induced by poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dabigatran in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of the oral direct thrombin inhibitor dabigatran etexilate in healthy volunteers and patients undergoing total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dabigatran Inhibits Both Clot-Bound and Fluid Phase Thrombin In Vitro: Effects Compared to Heparin and Hirudin. | CoLab [colab.ws]
- 12. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Safety of Dabigatran Etexilate after Single and Multiple Oral Doses in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Hemoclot Thrombin Inhibitor Assay and Expected Peak-Trough Levels of Dabigatran: A Multicenter Study [frontiersin.org]
- 18. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 19. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous Determination of Dabigatran, Rivaroxaban, and Apixaban in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro predictability of drug-drug interaction likelihood of P-glycoprotein-mediated efflux of dabigatran etexilate based on [I]2/IC50 threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dabigatran Etexilate Mesylate for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Dabigatran Etexilate Mesylate, a potent direct thrombin inhibitor, as a critical tool in the field of thrombosis research. It covers its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound is an orally administered prodrug that is rapidly converted to its active form, dabigatran, by esterases in the plasma and liver.[1][2] As a direct thrombin inhibitor (DTI), dabigatran functions as a potent, competitive, and reversible inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[3][4][5]
Its mechanism offers a targeted anticoagulant effect by binding to the active site of the thrombin molecule.[4][6] This action prevents thrombin from mediating the conversion of fibrinogen to fibrin, which is the final step in the formation of a thrombus.[4][7] A significant advantage of dabigatran is its ability to inhibit both free thrombin circulating in the plasma and thrombin that is already bound to a fibrin clot.[8][9][10] Furthermore, dabigatran inhibits thrombin-induced platelet aggregation.[3][9]
Pharmacokinetic and Pharmacodynamic Profile
Dabigatran exhibits a predictable pharmacokinetic and pharmacodynamic profile, which allows for fixed-dosing regimens without the need for routine coagulation monitoring in clinical settings.[1][5]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for dabigatran, essential for designing and interpreting research studies.
Table 1: Pharmacokinetic Properties of Dabigatran
| Parameter | Value | Species | Reference(s) |
|---|---|---|---|
| Bioavailability (oral) | 3-7% | Human | [8] |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours | Human | [1][5] |
| Elimination Half-life (t½) | 12-17 hours | Human | [1][8] |
| Plasma Protein Binding | ~35% | Human | [8][11] |
| Metabolism | Not metabolized by CYP450 enzymes | Human | [1][12] |
| Excretion | Predominantly renal (~80%) | Human |[1][12][13] |
Table 2: In Vitro and Ex Vivo Potency of Dabigatran
| Assay / Parameter | Value (IC50 / Ki) | Species / Matrix | Reference(s) |
|---|---|---|---|
| Thrombin Inhibition (Ki) | 4.5 nM | Human | [3][9] |
| Thrombin-Induced Platelet Aggregation (IC50) | 10 nM | Human | [3] |
| Thrombin Generation (ETP) Inhibition (IC50) | 0.56 µM | Human PPP* | [3] |
| aPTT Doubling Concentration | 0.23 µM | Human PPP* | [3] |
| Prothrombin Time (PT) Doubling Conc. | 0.83 µM | Human PPP* | [3] |
| Ecarin Clotting Time (ECT) Doubling Conc. | 0.18 µM | Human PPP* | [3] |
| Thrombin Binding Inhibition (IC50) | 118 nM | Human Platelets | [14] |
*PPP: Platelet-Poor Plasma
Experimental Protocols for Thrombosis Research
In Vitro Anticoagulant Activity Assessment
A variety of standard coagulation assays are used to measure the anticoagulant effect of dabigatran in plasma.
Detailed Methodologies:
-
Activated Partial Thromboplastin Time (aPTT): This assay assesses the intrinsic and common pathways.
-
Preparation: Platelet-poor plasma (PPP) is pre-warmed to 37°C.
-
Incubation: A specific volume of PPP is incubated with a contact activator (e.g., silica) and the dabigatran concentration being tested.
-
Initiation: Coagulation is initiated by adding calcium chloride (CaCl₂).
-
Measurement: The time until clot formation is recorded. Dabigatran prolongs the aPTT in a concentration-dependent manner, although the relationship becomes curvilinear at higher concentrations.[15]
-
-
Ecarin Clotting Time (ECT): This assay directly measures DTI activity. Ecarin, a snake venom enzyme, converts prothrombin to meizothrombin, which is then inhibited by dabigatran.[15][16]
-
Preparation: Pre-warm PPP to 37°C.
-
Initiation: Add Ecarin reagent to the plasma sample containing dabigatran.
-
Measurement: The time to clot formation is measured. The ECT shows a highly linear correlation with dabigatran concentrations over a broad range.[15]
-
-
Diluted Thrombin Time (dTT): This is a modified thrombin time assay with high sensitivity and linearity for dabigatran.[17]
-
Preparation: Pre-warm PPP to 37°C.
-
Initiation: Add a standardized, diluted thrombin reagent to the plasma sample.
-
Measurement: The time to clot formation is recorded. The dTT provides a quantitative measure of dabigatran activity.[15]
-
In Vivo Models of Thrombosis
Animal models are indispensable for evaluating the antithrombotic efficacy and safety (bleeding risk) of dabigatran.
Detailed Methodologies:
-
Rat/Rabbit Venous Thrombosis (VT) Model: These models are used to assess efficacy in preventing venous clots.[18]
-
Dosing: Dabigatran etexilate or vehicle is administered orally to conscious rats or rabbits.[3]
-
Anesthesia and Surgery: At a time corresponding to expected peak plasma concentration (e.g., 30-120 minutes post-dose), the animal is anesthetized.[3] A laparotomy is performed to expose the inferior vena cava (IVC).
-
Thrombus Induction: Thrombosis is induced using a combination of stasis and hypercoagulability. All side branches of a segment of the IVC are ligated, followed by the injection of a thrombogenic substance like thromboplastin into the isolated segment.[18] The main vessel is then fully ligated to induce stasis.
-
Evaluation: After a set period (e.g., 2 hours), the ligated segment is excised, the thrombus is carefully removed, dried, and weighed. The reduction in thrombus weight in the dabigatran group compared to the vehicle group indicates antithrombotic efficacy.
-
-
Mouse Bleeding Models: To assess the safety profile, various bleeding models are employed.
-
Tail Transection Model: Mice are dosed with dabigatran etexilate. After a set time, the distal tip of the tail is transected, and the tail is immersed in warm saline. The time to cessation of bleeding or total blood loss is measured.[19]
-
Saphenous Vein Hemostasis Model: This model is considered reliable for assessing hemostatic defects at therapeutic drug levels. A standardized injury is made to the saphenous vein, and bleeding time is measured.[19]
-
-
Porcine Arterial Thrombosis Model (Folts' Model): This model is used to study effects on arterial thrombosis, which is more platelet-rich.
-
Procedure: In anesthetized pigs, the carotid artery is injured and a stenosis is created to induce cyclic flow reductions (CFRs), where thrombi form and then embolize, which is monitored by a Doppler flow probe.[20][21]
-
Dosing: Dabigatran is administered intravenously.
-
Evaluation: Efficacy is measured as the reduction in the frequency of CFRs.[20][21]
-
This guide serves as a foundational resource for researchers utilizing this compound. By understanding its precise mechanism of action and employing these standardized protocols, scientists can effectively investigate its role in thrombosis and explore novel therapeutic strategies.
References
- 1. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Dabigatran - Wikipedia [en.wikipedia.org]
- 9. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- 11. What is the Pharmacokinetics of this compound?_Chemicalbook [chemicalbook.com]
- 12. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dabigatran in cardiovascular disease management: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myadlm.org [myadlm.org]
- 17. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anticoagulant Effects of Dabigatran Etexilate Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran etexilate mesylate, a prodrug of the active moiety dabigatran, is a potent, competitive, and reversible direct thrombin inhibitor.[1][2] It represents a significant advancement in oral anticoagulant therapy, offering a predictable pharmacokinetic and pharmacodynamic profile that allows for fixed-dosing without the need for routine coagulation monitoring in most patients.[3] This technical guide provides a comprehensive overview of the anticoagulant effects of dabigatran, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for key in vitro evaluation methods.
Mechanism of Action
Dabigatran directly inhibits thrombin (Factor IIa), a key serine protease in the coagulation cascade.[2][4] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][5] This direct inhibition of thrombin also attenuates thrombin-induced platelet aggregation.[4] Unlike indirect thrombin inhibitors like heparin, dabigatran's action is independent of antithrombin III.[5]
Figure 1: Mechanism of Action of Dabigatran in the Coagulation Cascade.
Pharmacokinetics and Pharmacodynamics
Dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran, by esterases. Peak plasma concentrations are typically reached within 1-2 hours of oral administration.[3] The drug exhibits a predictable pharmacokinetic profile, with a terminal half-life of approximately 12-17 hours in healthy subjects.[3] Elimination is primarily via renal excretion.[3]
The anticoagulant effect of dabigatran is concentration-dependent and can be assessed using various coagulation assays.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Dabigatran
| Parameter | Value | Reference |
| Thrombin Inhibition (Ki) | 4.5 nM | [1] |
| IC50 (Thrombin-induced Platelet Aggregation) | 10 nM | [1] |
Table 2: Pharmacokinetic Parameters of Dabigatran in Different Patient Populations
| Parameter | Healthy Volunteers | Mild Renal Impairment (CrCl 50-80 mL/min) | Moderate Renal Impairment (CrCl 30-50 mL/min) |
| Cmax (ng/mL) | 176 | ~230 | ~290 |
| Tmax (hr) | 1-2 | 2-3 | 2-3 |
| AUC (ng·h/mL) | ~1000 | ~1500 | ~3200 |
| Half-life (hr) | 12-17 | ~15 | ~18 |
| Renal Clearance (% of total) | ~80% | Reduced | Significantly Reduced |
Note: Values are approximate and can vary based on the specific study and patient characteristics. Data compiled from multiple sources for illustrative purposes.[3][7][8]
Table 3: Effect of Dabigatran Concentration on Coagulation Assays (In Vitro)
| Dabigatran Concentration (ng/mL) | aPTT (seconds) | PT (INR) | TT (seconds) |
| 0 (Baseline) | ~30 | ~1.0 | ~18 |
| 50 | ~45 | ~1.1 | >100 |
| 100 | ~60 | ~1.2 | >200 |
| 200 | ~80 | ~1.3 | >300 |
| 400 | ~100 | ~1.5 | >300 |
Note: These are representative values and can vary significantly depending on the specific reagents and instruments used. The relationship between dabigatran concentration and aPTT is curvilinear, with a plateau effect at higher concentrations.[6][9][10]
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. In the presence of a direct thrombin inhibitor like dabigatran, the time to clot formation is prolonged in a concentration-dependent manner.[6]
Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulation analyzer or a water bath and stopwatch
-
Calibrated pipettes
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in pooled normal plasma to achieve a range of final concentrations (e.g., 0, 25, 50, 100, 200, 400 ng/mL).
-
Pre-incubation: Pipette 50 µL of the plasma sample (or control) into a test cuvette.
-
Add 50 µL of the aPTT reagent to the cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C. The exact incubation time should be according to the reagent manufacturer's instructions.[11][12]
-
Initiation of Clotting: Add 50 µL of pre-warmed 0.025 M CaCl2 solution to the cuvette and simultaneously start the timer.
-
Measurement: Record the time in seconds for a fibrin clot to form. This is the aPTT value.
-
Data Analysis: Plot the aPTT values against the corresponding dabigatran concentrations to determine the concentration-response relationship.
Quality Control:
-
Run normal and abnormal control plasmas with each batch of samples.
-
Ensure that the temperature of the water bath or instrument block is maintained at 37°C ± 1°C.
Thrombin Time (TT) Assay
Principle: The TT assay directly measures the time it takes for a clot to form when a standard amount of thrombin is added to plasma. This assay is highly sensitive to the presence of direct thrombin inhibitors like dabigatran.[13]
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Thrombin reagent (bovine or human, with a known concentration)
-
Coagulation analyzer or a water bath and stopwatch
-
Calibrated pipettes
Procedure:
-
Sample Preparation: Use the same serially diluted dabigatran-spiked plasma samples as prepared for the aPTT assay.
-
Pre-incubation: Pipette 100 µL of the plasma sample (or control) into a test cuvette.
-
Incubate the plasma for 1-2 minutes at 37°C.[14]
-
Initiation of Clotting: Add 100 µL of the pre-warmed thrombin reagent to the cuvette and simultaneously start the timer.
-
Measurement: Record the time in seconds for a fibrin clot to form. This is the TT value.
-
Data Analysis: Plot the TT values against the corresponding dabigatran concentrations. Due to the high sensitivity of the TT assay, a diluted thrombin time (dTT) may be necessary to achieve a measurable range at higher dabigatran concentrations.[13]
Quality Control:
-
Run normal and abnormal control plasmas with each batch of samples.
-
The concentration of the thrombin reagent should be standardized to ensure consistent results.
Mandatory Visualization
References
- 1. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacometric Characterization of Dabigatran Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between plasma dabigatran concentration and activated partial thromboplastin time in Japanese patients with non-valvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dabigatran Monitoring Was Influenced by Thrombin Time Reagent With Different Thrombin Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlas-medical.com [atlas-medical.com]
- 12. diagnolab.com.na [diagnolab.com.na]
- 13. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 14. endotell.ch [endotell.ch]
Exploring the binding affinity of Dabigatran to thrombin
An In-depth Technical Guide to the Binding Affinity of Dabigatran to Thrombin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI) that plays a crucial role in anticoagulant therapy.[1][2][3] It is the active form of the prodrug dabigatran etexilate, which is converted in the liver following oral administration.[1] Unlike indirect thrombin inhibitors like heparin, dabigatran can inhibit both free and fibrin-bound thrombin, providing a significant therapeutic advantage.[2][4] This technical guide provides a comprehensive overview of the binding affinity of dabigatran to its target, thrombin, summarizing key quantitative data, detailing experimental protocols for its measurement, and illustrating its mechanism of action.
Mechanism of Action
Thrombin (Factor IIa) is a serine protease that acts as the final effector in the coagulation cascade.[1] It catalyzes the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[1][2] Thrombin also amplifies its own production by activating Factors V, VIII, and XI, and promotes platelet aggregation.[1][2] Dabigatran exerts its anticoagulant effect by binding directly to the active site of thrombin, thereby preventing its interaction with its substrates.[2][5] This inhibition is competitive and reversible.[1][3][4]
The following diagram illustrates the conversion of the prodrug dabigatran etexilate to its active form, dabigatran, and its subsequent inhibition of thrombin.
Caption: Conversion of dabigatran etexilate to active dabigatran and its inhibitory action on thrombin.
Quantitative Binding Affinity Data
The binding affinity of dabigatran to thrombin has been quantified using various parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). These values are determined through a range of experimental techniques. A summary of reported values is presented below.
| Parameter | Value (nM) | Method/Condition | Reference |
| Ki | 4.5 ± 0.2 | Chromogenic Assay | [3][6] |
| Ki | 3.8 ± 1.5 | 125I-thrombin binding to γA/γA-fibrin clots | [6] |
| Ki | 26.0 ± 4.0 | 125I-thrombin binding to γA/γ'-fibrin clots | [6] |
| IC50 | 9.3 | Not specified | [7] |
| IC50 | 118 | Flow Cytometry (Thrombin binding to platelets) | [7] |
| IC50 | 122 | Flow Cytometry (P-selectin exposure on platelets) | [7] |
| IC50 | 185 | Flow Cytometry (Fibrinogen binding to platelets) | [7] |
| IC50 | 134.1 ng/mL | Thrombin Generation Assay (AUC-based) | [8] |
| EC50 | 184.6 ± 4.3 | Surface Plasmon Resonance (Thrombin binding to γA/γA-fibrin) | [6] |
| EC50 | 182.4 ± 15.0 | Surface Plasmon Resonance (Thrombin binding to γA/γ'-fibrin) | [6] |
| EC50 | 204.2 ± 17.0 | Surface Plasmon Resonance (Thrombin binding to factor Va) | [6] |
| Kd | 10 | Thrombin-induced platelet aggregation | [7] |
Experimental Protocols
The determination of dabigatran's binding affinity to thrombin relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the kinetics and affinity of dabigatran binding to thrombin.
Methodology:
-
Chip Preparation: A CM5 sensor chip is activated using a mixture of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7]
-
Ligand Immobilization: Thrombin substrates, such as fibrin or factor Va, are immobilized on the activated sensor chip surface.[6] Alternatively, an anti-thrombin antibody can be immobilized to capture thrombin.
-
Analyte Injection: Solutions of dabigatran at varying concentrations are flowed over the sensor chip surface.[6] A reference flow cell without the immobilized ligand is used to subtract non-specific binding.[6]
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.[6]
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka. For steady-state analysis, the response at equilibrium is plotted against the analyte concentration, and the resulting curve is fitted to determine the EC50 value.[6]
The logical workflow for a typical SPR experiment is depicted below.
Caption: A simplified workflow diagram for a Surface Plasmon Resonance (SPR) experiment.
Flow Cytometry
Flow cytometry can be utilized to assess the inhibitory effect of dabigatran on thrombin binding to platelets.
Objective: To determine the IC50 of dabigatran for the inhibition of thrombin binding to platelets.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from whole blood.
-
Incubation: Platelets are incubated with fluorescently labeled thrombin in the presence of varying concentrations of dabigatran (e.g., 2-600 nM).[7]
-
Staining for Activation Markers: To assess platelet activation, antibodies against P-selectin (CD62P) and fibrinogen can be added.[7]
-
Flow Cytometric Analysis: The samples are analyzed on a flow cytometer to measure the median fluorescence intensity (MFI) of thrombin binding and the expression of platelet activation markers.[7]
-
Data Analysis: The MFI is plotted against the logarithm of the dabigatran concentration. The IC50 value is calculated using a dose-response inhibition model.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To provide a complete thermodynamic profile of the dabigatran-thrombin interaction.
Methodology:
-
Sample Preparation: Solutions of thrombin and dabigatran are prepared in the same buffer and thoroughly degassed.[9]
-
ITC Experiment Setup: The sample cell is filled with the thrombin solution, and the injection syringe is loaded with the dabigatran solution.[10]
-
Titration: A series of small injections of the dabigatran solution are made into the thrombin solution in the sample cell.[9][10] The heat released or absorbed upon each injection is measured.
-
Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: The area under each peak is integrated to determine the heat change per injection. This is then plotted against the molar ratio of dabigatran to thrombin. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.
Signaling Pathway Inhibition
Dabigatran's inhibition of thrombin has downstream effects on various signaling pathways. A key pathway affected is the coagulation cascade.
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of dabigatran.
Caption: Dabigatran's inhibition of thrombin in the coagulation cascade.
Conclusion
Dabigatran is a well-characterized direct thrombin inhibitor with a high binding affinity for its target. The quantitative data derived from various experimental methodologies consistently demonstrate its potent inhibitory activity. Understanding the nuances of its binding kinetics and the experimental protocols used for its assessment is critical for researchers and professionals in the fields of pharmacology and drug development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for further exploration and application.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. litfl.com [litfl.com]
- 5. droracle.ai [droracle.ai]
- 6. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of Dabigatran Etexilate Mesylate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dabigatran Etexilate Mesylate in bulk drug substance and pharmaceutical dosage forms. The developed method is specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability testing. The method effectively separates this compound from its potential impurities and degradation products.
Introduction
This compound is a direct thrombin inhibitor and an anticoagulant medication used to prevent strokes and systemic embolism.[1][2] It is the mesylate salt of the prodrug Dabigatran Etexilate, which is converted to the active form, Dabigatran, in the body.[2][3] Ensuring the purity and stability of this pharmaceutical compound is critical for its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the quality of pharmaceutical products.[1] This document provides a detailed protocol for a stability-indicating HPLC method for the analysis of this compound, validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Physicochemical Properties of this compound
-
Chemical Name: Ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate methanesulfonate[6]
-
Molecular Formula: C34H41N7O5 • CH4O3S[6]
-
Molecular Weight: 723.86 g/mol [6]
-
Appearance: Yellow-white to yellow powder[3]
-
Solubility: Freely soluble in methanol, slightly soluble in ethanol, and has a solubility of 1.8 mg/mL in pure water.[3][7] It is also soluble in organic solvents like DMSO and dimethylformamide (DMF).[8]
-
UV Absorbance: Maximum absorbance (λmax) at approximately 226 nm and 344 nm.[8]
Experimental Protocol
Equipment and Materials
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
This compound reference standard
-
This compound sample (bulk drug or capsules)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[9] |
| Mobile Phase A | Phosphate buffer (pH 3.0, prepared by dissolving 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjusting the pH with orthophosphoric acid)[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient Program | A gradient program is often employed for the separation of impurities. A typical program could be: 0-10 min (70% A), 10-25 min (70% to 30% A), 25-35 min (30% A), 35-40 min (30% to 70% A), 40-45 min (70% A) |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 220 nm[9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 25°C[9] |
| Diluent | Water and acetonitrile in a 70:30 (v/v) ratio[9] |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up to the mark with diluent and mix well.
-
Working Standard Solution (20 µg/mL): Pipette 20 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with diluent.
-
Sample Solution (from Capsules): Weigh the contents of not less than 20 capsules and calculate the average weight. Accurately weigh a quantity of the capsule powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then make up to the mark with diluent. Filter the solution through a 0.45 µm nylon filter before injection.[4]
HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[6][10] The chromatograms showed that the degradation product peaks were well-resolved from the main drug peak, confirming the specificity of the method.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A typical calibration curve is constructed by plotting the peak area against the concentration of this compound. The method is generally found to be linear over a range of 10-50 µg/mL with a correlation coefficient (r²) greater than 0.998.[5][11]
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[11] |
| Correlation Coefficient (r²) | > 0.998[5] |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was then calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.75 |
| 100% | 20 | 19.9 | 99.50 |
| 120% | 24 | 23.8 | 99.17 |
Note: The data in this table is representative and may vary between laboratories.
Precision
Precision was evaluated by determining the intra-day (repeatability) and inter-day (intermediate precision) precision. This was done by injecting six replicate standard solutions and expressing the results as the relative standard deviation (%RSD).
| Precision | %RSD |
| Intra-day | < 1.0% |
| Inter-day | < 2.0% |
Note: The data in this table is representative and may vary between laboratories.
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, the lowest concentration of analyte that can be detected, and the LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, were found to be approximately 0.51 µg/mL and 1.54 µg/mL, respectively.[11]
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Conclusion
The developed and validated stability-indicating RP-HPLC method is simple, precise, accurate, and robust for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for assessing the stability of the drug product. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool in the drug development process.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C35H45N7O8S | CID 135566083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. iajps.com [iajps.com]
- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 6. ijbpr.net [ijbpr.net]
- 7. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. [PDF] DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR ESTIMATION OF DABIGATRAN ETEXILATE | Semantic Scholar [semanticscholar.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Performing Platelet Aggregation Assays in the Presence of Dabigatran Etexilate Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dabigatran Etexilate Mesylate, the prodrug of dabigatran, is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1][2][3] As an oral anticoagulant, its primary mechanism involves blocking the activity of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[3][4] Thrombin plays a crucial role not only in the conversion of fibrinogen to fibrin but also as the most potent endogenous platelet agonist.[5][6] Therefore, understanding the interaction between dabigatran and platelet function is critical for researchers in hematology, pharmacology, and drug development.
This document provides detailed application notes and protocols for conducting platelet aggregation assays in the presence of this compound. It summarizes the compound's effects on platelet function, offers step-by-step experimental procedures, and presents quantitative data to guide assay design and interpretation.
Mechanism of Action: Dabigatran's Effect on Coagulation and Platelets
Dabigatran directly binds to the active site of both free and fibrin-bound thrombin, preventing it from cleaving fibrinogen to form fibrin, thereby inhibiting thrombus formation.[2][7] Crucially, this inhibition also prevents thrombin from activating platelets. Thrombin activates platelets primarily through the cleavage of Protease-Activated Receptors (PAR-1 and PAR-4) on the platelet surface.[7][8] By blocking thrombin, dabigatran effectively curtails this major pathway of platelet activation and subsequent aggregation.[1][2][9]
Caption: Dabigatran's dual inhibition of fibrin formation and platelet activation.
Effect of Dabigatran on Platelet Aggregation
Experimental evidence consistently shows that dabigatran's antiplatelet effect is highly specific to the thrombin-mediated pathway.
Thrombin-Induced Platelet Aggregation
Dabigatran potently inhibits platelet aggregation and activation induced by thrombin in a dose-dependent manner.[9][10] Studies have demonstrated that dabigatran can fully inhibit platelet aggregation induced by thrombin concentrations up to 2 IU/mL.[9] This inhibition is observed across a range of therapeutic and supra-therapeutic concentrations of the drug.[11]
Table 1: Effect of Dabigatran on Thrombin-Induced Platelet Aggregation
| Dabigatran Concentration | Thrombin Concentration | Maximum Aggregation (%) | % Inhibition | Reference |
|---|---|---|---|---|
| 0 ng/mL (Control) | 100 nmol/L | 89 ± 8 | - | [7] |
| Baseline (trough level) | 100 nmol/L | 29 ± 21 | 67.4% | [7] |
| 2 hours post-dose (peak) | 100 nmol/L | 9 ± 6 | 89.9% | [7] |
| 0 ng/mL (Control) | 0.5 U/mL | 82.4 ± 3.9 | - | [12] |
| 0 ng/mL (Control) | 1.0 U/mL | 92.7 ± 3.1 | - |[12] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Dabigatran against Thrombin-Induced Aggregation
| Agonist (Thrombin) Concentration | Dabigatran IC50 | Reference |
|---|---|---|
| 0.5 U/mL | 10.5 nM (approx. 5.0 ng/mL) | [10][12] |
| 1.0 U/mL | 40.4 nM (approx. 19.0 ng/mL) |[10][12] |
Platelet Aggregation Induced by Other Agonists
In contrast to its potent effect on thrombin-induced aggregation, dabigatran does not significantly affect platelet aggregation initiated by other common agonists.[1][9] This indicates that dabigatran does not interfere with other platelet activation pathways.
Table 3: Effect of Dabigatran on Platelet Aggregation Induced by Non-Thrombin Agonists
| Agonist | Dabigatran Effect | References |
|---|---|---|
| Adenosine Diphosphate (ADP) | No significant impact | [1][9][13][14] |
| Arachidonic Acid (AA) | No significant impact | [1][9][14] |
| Collagen | No significant impact | [1][9][15] |
| TRAP (Thrombin Receptor-Activating Peptide) | No significant impact or minor reduction | [5][15][16] |
| Epinephrine | No significant impact |[15] |
Note: While most studies show no effect with TRAP, which directly activates the PAR-1 receptor, some have observed a minor reduction in aggregation at peak dabigatran concentrations.[5]
Experimental Protocols
The following protocols are designed for studying the effects of dabigatran on platelet aggregation using Light Transmission Aggregometry (LTA), a widely used method.[17][18]
Workflow for LTA with Dabigatran
References
- 1. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Dabigatran - Wikipedia [en.wikipedia.org]
- 5. Thrombin Receptor Agonist Peptide–Induced Platelet Aggregation Is Reduced in Patients Receiving Dabigatran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Tests: A Review of Progresses in Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dabigatran reduces thrombin-induced platelet aggregation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thrombin-induced platelet aggregation -effect of dabigatran using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. tandfonline.com [tandfonline.com]
- 13. Impact of Dabigatran versus Phenprocoumon on ADP Induced Platelet Aggregation in Patients with Atrial Fibrillation with or without Concomitant Clopidogrel Therapy (the Dabi-ADP-1 and Dabi-ADP-2 Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dabigatran and rivaroxaban do not affect AA- and ADP-induced platelet aggregation in patients receiving concomitant platelet inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of rivaroxaban and dabigatran on platelet functions: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dabigatran for Studying Thrombin Inhibition in Cell Culture
Introduction
Dabigatran is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][2][3] It binds to the active site of both free and clot-bound thrombin, effectively blocking the conversion of fibrinogen to fibrin and preventing thrombus formation.[1][4] For research applications, Dabigatran Etexilate Mesylate is the commercially available prodrug form. This prodrug is converted in vivo by esterases to its active form, Dabigatran.[4][5] For in vitro cell culture experiments, it is crucial to use the active form, Dabigatran, to ensure direct and quantifiable thrombin inhibition, avoiding potential confounding effects from inefficient or variable prodrug conversion by cultured cells and the reported cytotoxicity of the etexilate form.[6] These notes provide detailed protocols and data for utilizing Dabigatran in cell culture to investigate thrombin-mediated biological processes.
Quantitative Data on Dabigatran Activity
The following table summarizes key quantitative parameters of Dabigatran's inhibitory activity from various assays.
| Parameter | Target/Assay | Value | Species | Reference |
| Kᵢ | Human Thrombin (cell-free) | 4.5 nM | Human | [2][3][7] |
| IC₅₀ | Thrombin-induced Platelet Aggregation | 10 nM | Human | [3][7] |
| IC₅₀ | Thrombin Generation (ETP) in PPP¹ | 0.56 µM | Human | [3] |
| IC₅₀ | Thrombin (cell-free) | 9.3 nM | N/A | [8] |
| IC₅₀ | OCT2-mediated ASP+ uptake | 4.7 µM | Human | [8] |
| IC₅₀ | MATE2K-mediated ASP+ uptake | 25.3 µM | Human | [8] |
¹PPP: Platelet-Poor Plasma
Mechanism of Action and Signaling Pathway Diagrams
Dabigatran directly binds to the catalytic site of thrombin, inhibiting its enzymatic activity. This prevents thrombin from cleaving its various substrates, including fibrinogen and Protease-Activated Receptors (PARs) on cell surfaces.
Caption: Mechanism of Dabigatran action in the coagulation cascade.
Thrombin's effects on cells are often mediated by the G-protein coupled receptor, PAR-1. Dabigatran can effectively block these downstream signaling events. For instance, in endothelial cells, thrombin binding to PAR-1 activates a RhoA-mediated pathway that increases vascular permeability, an effect that Dabigatran can inhibit.[9][10]
References
- 1. droracle.ai [droracle.ai]
- 2. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dabigatran Etexilate Induces Cytotoxicity in Rat Gastric Epithelial Cell Line via Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dabigatran reduces endothelial permeability through inhibition of thrombin-induced cytoskeleton reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dabigatran Etexilate Mesylate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Dabigatran Etexilate Mesylate in common laboratory solvents. It includes quantitative data, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why are my this compound solubility results inconsistent or lower than expected?
A1: Several factors can influence solubility measurements:
-
pH of the Medium: The solubility of this compound is highly pH-dependent. Its solubility is significantly higher in acidic conditions (e.g., >80 mg/mL at pH 1) and decreases rapidly as the pH becomes neutral or basic.[1][2] Ensure the pH of your aqueous buffers is precisely controlled and stable throughout the experiment.
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), which may have different solubility characteristics.[1][3] The amorphous form is generally more soluble than crystalline forms.[3]
-
Equilibration Time: Inadequate shaking or incubation time can lead to an underestimation of solubility. It is crucial to ensure that the solution has reached equilibrium, which may take 24 hours or longer.[4]
-
Solvent Quality: For organic solvents like DMSO, moisture absorption can reduce the solubility of the compound.[5] Always use fresh, anhydrous-grade solvents for the best results.
Q2: What is the recommended method for preparing a stock solution?
A2: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF).[6] It is good practice to purge the solvent with an inert gas (like nitrogen or argon) before and after dissolving the compound to prevent degradation, especially for long-term storage.[6] For biological experiments, further dilutions into aqueous buffers should be made immediately before use.[6]
Q3: Can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions for more than one day.[6] The compound is an ester prodrug and may be susceptible to hydrolysis, especially in non-optimal pH conditions, which could affect its integrity and experimental outcomes.
Q4: My compound is not dissolving well in water. What should I do?
A4: this compound has low solubility in pure water (approximately 1.8 mg/mL) and is considered practically insoluble at neutral pH.[1][7][8][9][10][11] To improve aqueous solubility, consider using an acidic buffer (pH < 4).[1] The compound's solubility is significantly higher in 0.1 N HCl.[1] For cell culture or other physiological pH experiments, preparing a concentrated stock in DMSO and then diluting it into the aqueous medium is the standard approach.
Quantitative Solubility Data
The solubility of this compound can vary based on the specific crystalline form, temperature, and purity. The data below is compiled from various sources to provide a general reference.
| Solvent | Reported Solubility | Citations |
| Aqueous Solvents | ||
| Water (pure) | 1.8 mg/mL | [7][8][9][10][11][12] |
| PBS (pH 7.2) | ~0.3 mg/mL | [6] |
| 0.1 M HCl (pH ~1) | > 80 mg/mL | [1][2] |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ≥36.19 mg/mL to 100 mg/mL | [5][6][13][14] |
| Methanol | Freely Soluble | [7][8][9][12] |
| Ethanol | ~5 mg/mL to 20 mg/mL | [5][6][14] |
| (≥45.8 mg/mL with gentle warming) | [13] | |
| Dimethylformamide (DMF) | ~10 mg/mL | [6] |
| Isopropanol | Sparingly Soluble | [7][9] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[15]
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate buffer pH 7.4, 0.1 M HCl, Ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To separate the saturated supernatant from the solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect the clear supernatant. For added certainty, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations.
-
Dilute the filtered supernatant with the appropriate solvent/mobile phase to fall within the linear range of the standard curve.
-
Analyze the diluted sample and standards using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation: Determine the concentration of the saturated solution using the standard curve, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualizations
Mechanism of Action: Inhibition of the Coagulation Cascade
Dabigatran is a direct thrombin inhibitor. It reversibly binds to the active site of thrombin (Factor IIa), preventing the thrombin-mediated conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot.[12][16][17][18]
Caption: Dabigatran directly inhibits Thrombin (Factor IIa), blocking clot formation.
Experimental Workflow: Solubility Determination
The following diagram illustrates the standard workflow for determining the solubility of a compound using the shake-flask method.
Caption: Standard workflow for determining compound solubility.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9073899B2 - Solid forms of this compound and processes for their preparation - Google Patents [patents.google.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 10. WO2018229784A1 - Pharmaceutical compositions of dabigatran - Google Patents [patents.google.com]
- 11. tapellets.com [tapellets.com]
- 12. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. This compound产品说明书 [selleck.cn]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. droracle.ai [droracle.ai]
- 18. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dabigatran Etexilate Mesylate's Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Dabigatran Etexilate Mesylate (DEM).
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low aqueous solubility?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[1][2][3] Its solubility is highly pH-dependent, demonstrating greater solubility in acidic environments (pH < 3) and being practically insoluble in neutral to basic media.[1][2][4] This pH-dependent solubility profile is a primary contributor to its variable and often incomplete absorption in the gastrointestinal tract.[3][5]
Q2: What are the common formulation strategies to enhance the solubility and dissolution of DEM?
A2: Several strategies have been successfully employed to overcome the solubility challenges of DEM. These include:
-
pH Modification: Creating an acidic microenvironment to promote dissolution. The commercial formulation, Pradaxa®, utilizes tartaric acid cores within pellets to achieve this.[5][6][7][8]
-
Co-crystallization: Forming co-crystals of DEM with a suitable co-former, such as tartaric acid or leucine.[1][9][10][11] This approach can modify the physicochemical properties of the drug, leading to improved solubility and dissolution.[9][11]
-
Solid Dispersions: Dispersing DEM in an amorphous state within a hydrophilic polymer matrix.[4][12][13] This prevents the drug from crystallizing and enhances its dissolution rate.
-
Liquisolid Compacts: Converting a liquid formulation of DEM (dissolved in a non-volatile solvent) into a dry, free-flowing, and compressible powder by blending it with carrier and coating materials.[14][15]
-
Nanotechnology Approaches: Developing nanoemulsions or drug-phospholipid complexes to increase the drug's lipophilicity and improve its absorption.[16][17]
Q3: How does co-crystallization improve the solubility of this compound?
A3: Co-crystallization involves incorporating a second molecule (a "co-former") into the crystal lattice of the active pharmaceutical ingredient (API). This creates a new solid form with distinct physicochemical properties. In the case of DEM, forming co-crystals with appropriate co-formers like tartaric acid can disrupt the strong intermolecular interactions within the pure drug's crystal lattice.[9][11] This disruption leads to a lower lattice energy, making it easier for the solvent to break apart the crystal structure and dissolve the drug, thereby enhancing its apparent solubility and dissolution rate.[11]
Q4: What is the role of tartaric acid in the formulation of this compound?
A4: Tartaric acid plays a crucial role as a pH-modifying excipient in DEM formulations.[5][6][7][8] Given that DEM's solubility significantly increases in acidic conditions, the inclusion of tartaric acid creates an acidic microenvironment in the immediate vicinity of the drug particles upon administration.[6] This localized acidity promotes the dissolution of DEM, which is essential for its subsequent absorption.[5] The commercial product, Pradaxa®, is formulated as pellets with a tartaric acid core to leverage this principle.[5][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low and variable dissolution rates in vitro. | Inadequate pH control in the dissolution medium; inappropriate formulation strategy. | Ensure the dissolution medium has a sufficiently acidic pH (e.g., pH 1.2-2.0) to mimic gastric conditions.[4][11] Consider implementing solubility enhancement techniques such as co-crystallization with tartaric acid or preparing a solid dispersion with a hydrophilic polymer.[11][13] |
| Poor in vivo bioavailability despite successful in vitro dissolution. | Drug precipitation in the higher pH environment of the small intestine; degradation of the drug. | Investigate formulations that can maintain a supersaturated state of the drug in the intestine, such as amorphous solid dispersions with precipitation inhibitors.[12] Explore nanoemulsion or drug-phospholipid complex formulations to protect the drug and enhance absorption.[16] |
| Instability of the amorphous form in solid dispersions during storage. | Inappropriate polymer selection; presence of moisture. | Select a polymer with a high glass transition temperature (Tg) that is miscible with DEM. Conduct stability studies under accelerated conditions to evaluate the physical stability of the amorphous form. Ensure proper drying and storage in low-humidity conditions. |
| Difficulty in achieving a free-flowing powder for liquisolid compacts. | Incorrect ratio of carrier to coating material; high liquid load factor. | Optimize the liquid load factor and the ratio of carrier (e.g., microcrystalline cellulose) to coating material (e.g., aerosil 200) to ensure sufficient adsorption of the liquid and good flow properties.[14][15] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Media
| Medium | Solubility | Reference |
| Pure Water | 1.8 mg/mL | [3][4][5] |
| Acidic pH (< 3) | High solubility | [2] |
| Neutral to Basic pH | Practically insoluble | [1][5] |
| Combination of Span 80 and Castor Oil | 400.96 µg/mL | [14][15] |
Table 2: Dissolution Profile Comparison of Different Formulations
| Formulation | Dissolution Conditions | % Drug Released | Time (min) | Reference |
| Pure DEM | pH 1.2 | 26.49% | 30 | [11] |
| Pure DEM | pH 6.8 | 2.69% | 30 | [11] |
| Pure DEM | pH 7.4 Phosphate Buffer | 11.15% | 45 | [14][15] |
| DEM Co-crystals (with Tartaric Acid) | pH 6.8 | 60.54% | 45 | [11] |
| DEM Liquisolid Compacts (with Prosolv SMCC 50) | pH 7.4 Phosphate Buffer | 99.8% | 30 | [14][15] |
| Optimized DEM Pellets (vs. Pradaxa®) | 0.01 N HCl (pH 2.0) | > 95% | 45 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Co-crystals by Solvent Evaporation
Objective: To prepare co-crystals of DEM with tartaric acid to enhance solubility.
Materials:
-
This compound (DEM)
-
Tartaric Acid
-
Methanol (or other suitable solvent)
Procedure:
-
Prepare equimolar solutions of DEM and tartaric acid in separate volumes of methanol.
-
Mix the two solutions together and stir for 30 minutes at room temperature.
-
Allow the solvent to evaporate slowly at room temperature until co-crystals are formed.
-
Collect the resulting co-crystals and dry them under vacuum.
-
Characterize the co-crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm their formation and compare their properties to the pure drug.[9][11]
Protocol 2: Formulation of DEM Immediate-Release Pellets using Fluid Bed Technology
Objective: To prepare immediate-release pellets of DEM with an acidic core to promote dissolution.
Materials:
-
Tartaric acid pellets (as core)
-
This compound
-
Povidone K30 (as binder)
-
Polyethylene glycol (PEG)
-
Isopropyl alcohol and Acetone (as solvents)
Procedure:
-
Drug Loading Solution Preparation: a. Dissolve Povidone K30 in a mixture of isopropyl alcohol and acetone with continuous stirring. b. Add PEG to the solution and continue stirring. c. Add DEM to the solution and stir for 30 minutes. d. Pass the solution through a 40-mesh sieve.[6]
-
Fluid Bed Coating: a. Place the tartaric acid pellets in a fluid bed processor. b. Spray the drug loading solution onto the tartaric acid pellets under controlled temperature and spray rate.
-
Drying: a. Dry the drug-loaded pellets in the fluid bed processor until the desired residual solvent level is achieved.
-
Capsule Filling: a. Fill the dried pellets into hard gelatin capsules.
Visualizations
References
- 1. hrpub.org [hrpub.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. WO2018229784A1 - Pharmaceutical compositions of dabigatran - Google Patents [patents.google.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. eprajournals.com [eprajournals.com]
- 7. tapellets.com [tapellets.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ijpsr.com [ijpsr.com]
- 10. WO2019008605A1 - Novel pharmaceutical co-crystal of dabigatran etexilate - Google Patents [patents.google.com]
- 11. ijpsr.com [ijpsr.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN104644543A - Dabigatran-containing solid dispersion and preparation method as well as application thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. iajps.com [iajps.com]
- 16. A dabigatran etexilate phospholipid complex nanoemulsion system for further oral bioavailability by reducing drug-leakage in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Dabigatran Etexilate Mesylate and aPTT Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering interference from Dabigatran Etexilate Mesylate in Activated Partial Thromboplastin Time (aPTT) assays.
Frequently Asked Questions (FAQs)
Q1: Why does Dabigatran interfere with our aPTT assay?
A1: Dabigatran is a direct thrombin inhibitor (DTI).[1] The aPTT assay measures the time to clot formation through the intrinsic and common pathways of the coagulation cascade. A key step in this process is the conversion of fibrinogen to fibrin by thrombin (Factor IIa). By directly inhibiting thrombin, dabigatran artificially prolongs the aPTT clotting time in a manner that is not necessarily indicative of a patient's overall coagulation status.[2][3]
Q2: Is the interference with the aPTT assay by Dabigatran concentration-dependent?
A2: Yes, the prolongation of the aPTT is dependent on the concentration of dabigatran in the plasma sample.[4] However, this relationship is not linear, especially at higher concentrations of the drug (≥200 ng/mL), where the dose-response curve tends to flatten.[1][5] This makes the aPTT unsuitable for precise quantification of dabigatran levels.[3]
Q3: Can a normal aPTT result rule out the presence of Dabigatran?
A3: No, a normal aPTT result does not reliably exclude the presence of dabigatran, especially if the sample is not taken at peak drug concentration.[1] The sensitivity of the aPTT to dabigatran varies significantly depending on the specific reagent used in the assay.[3][4]
Q4: Are there alternative assays to monitor Dabigatran's anticoagulant effect?
A4: Yes, more specific and reliable assays are available for quantifying dabigatran's effect. These include the diluted Thrombin Time (dTT) and the Ecarin Chromogenic Assay (ECA).[1] These assays exhibit a more linear relationship with dabigatran concentration and are considered more suitable for quantitative assessment.[1] The Hemoclot® Thrombin Inhibitor (HTI) assay is also considered a gold-standard method.[6]
Q5: How does Dabigatran affect other coagulation assays?
A5: As a direct thrombin inhibitor, dabigatran can interfere with various clot-based coagulation assays. It can lead to an underestimation of intrinsic factor activities and may cause false-positive results in factor VIII Bethesda titer assays.[3] Additionally, it can cause an overestimation of protein C and protein S activity when using aPTT-based methods.[3]
Troubleshooting Guide
Issue 1: Unexpectedly prolonged aPTT results in samples from subjects on Dabigatran.
-
Cause: This is the expected effect of dabigatran, a direct thrombin inhibitor. The degree of prolongation is dependent on the dabigatran concentration and the aPTT reagent used.[1][4]
-
Solution:
-
Do not use aPTT for quantitative monitoring of dabigatran's anticoagulant effect.[3]
-
If quantification is necessary, utilize a specific assay such as the diluted Thrombin Time (dTT) or Ecarin Chromogenic Assay (ECA).[1]
-
Document the aPTT reagent used, as sensitivity to dabigatran varies between reagents.[3][4]
-
Issue 2: High variability in aPTT results between different laboratories testing samples from subjects on Dabigatran.
-
Cause: Different laboratories may use aPTT reagents with varying sensitivities to dabigatran.[3][4] This is a primary reason why aPTT is not recommended for monitoring this drug.
-
Solution:
-
Standardize the aPTT reagent across all testing sites if possible.
-
For multi-site studies, consider using a central laboratory for all coagulation testing.
-
Prioritize the use of specific assays like dTT or ECA for more consistent and comparable results.[1]
-
Issue 3: aPTT results do not correlate well with the expected clinical anticoagulant effect of Dabigatran.
-
Cause: The relationship between dabigatran concentration and aPTT prolongation is non-linear (curvilinear), particularly at higher drug levels.[1][5] This means that a doubling of the dabigatran concentration does not necessarily lead to a doubling of the aPTT.
-
Solution:
-
Recognize the limitations of the aPTT assay for this application.
-
For accurate assessment of the anticoagulant effect, rely on quantitative assays like dTT or ECA which have a more linear dose-response relationship.[1]
-
Quantitative Data
The following table summarizes the variable impact of Dabigatran on aPTT results with different reagents. Note that specific clotting times can vary significantly based on the instrument and local laboratory reference ranges.
| Dabigatran Concentration (ng/mL) | aPTT Reagent | Observed Effect on aPTT | Reference |
| 90-180 | TriniCLOT aPTT S | 46-54 seconds | [7] |
| 90-180 | SP | 51-60 seconds | [7] |
| 90-180 | SS | 54-64 seconds | [7] |
| 90-180 | Actin FS | 61-71 seconds | [7] |
| ~127 (mean) | Not specified | Strong positive correlation (r=0.76) | [8] |
| 200 | Not specified | Curvilinear response, flattening of the curve | [5] |
Experimental Protocols
1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT test assesses the integrity of the intrinsic and common coagulation pathways. In the presence of an activator (e.g., silica, kaolin) and phospholipids (a substitute for platelet factor 3), plasma clotting is initiated by the addition of calcium chloride. The time taken for a fibrin clot to form is measured.[9]
-
Methodology:
-
Sample Preparation: Collect whole blood in a tube containing 0.109M sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[10]
-
Reagent Preparation: Allow the aPTT reagent and calcium chloride solution to reach room temperature (or 37°C as per manufacturer instructions).
-
Assay Procedure (Manual Method): a. Pipette 50 µL of PPP into a test tube. b. Add 50 µL of the aPTT reagent (containing activator and phospholipids). c. Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C. d. Add 50 µL of pre-warmed calcium chloride solution to the tube and simultaneously start a stopwatch. e. Record the time in seconds for a visible clot to form.[10][11]
-
Automated Method: Follow the specific instructions for the automated coagulation analyzer being used.
-
2. Diluted Thrombin Time (dTT) Assay
-
Principle: The dTT is a modification of the thrombin time (TT) assay. The patient's plasma is diluted, typically with normal pooled plasma, before the addition of a standardized low concentration of thrombin. This dilution overcomes the issue of the standard TT being too sensitive to dabigatran, allowing for a quantifiable linear relationship between clotting time and drug concentration.
-
Methodology:
-
Sample and Reagent Preparation: Prepare platelet-poor plasma as for the aPTT assay. Use a commercial dTT assay kit or laboratory-developed method with appropriate dabigatran calibrators and controls.
-
Assay Procedure (General Steps): a. Dilute the patient plasma with the provided buffer or normal pooled plasma according to the kit instructions (e.g., 1:8 dilution). b. Pre-warm the diluted sample and the thrombin reagent to 37°C. c. Add the thrombin reagent to the diluted plasma and measure the clotting time. d. The dabigatran concentration is determined by comparing the clotting time to a calibration curve generated using dabigatran standards.
-
3. Ecarin Chromogenic Assay (ECA)
-
Principle: Ecarin, a snake venom enzyme, specifically converts prothrombin to meizothrombin. Dabigatran inhibits meizothrombin. In the ECA, a chromogenic substrate for meizothrombin is added. The amount of color change is inversely proportional to the concentration of dabigatran in the sample.[12][13]
-
Methodology:
-
Sample and Reagent Preparation: Prepare platelet-poor plasma. Use a commercial ECA kit with dabigatran calibrators and controls.
-
Assay Procedure (General Steps): a. Patient plasma is incubated with a reagent containing ecarin and a chromogenic substrate. b. The ecarin activates prothrombin to meizothrombin, which then cleaves the chromogenic substrate, releasing a colored compound. c. The rate of color development is measured spectrophotometrically (e.g., at 405 nm) and is inversely proportional to the amount of dabigatran present. d. The concentration of dabigatran is calculated from a calibration curve.
-
Visualizations
Caption: Mechanism of Dabigatran interference in the aPTT assay.
Caption: Decision workflow for handling prolonged aPTT results.
References
- 1. droracle.ai [droracle.ai]
- 2. Interference of the new oral anticoagulant dabigatran with frequently used coagulation tests [scite.ai]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of dabigatran on the activated partial thromboplastin time and thrombin time as determined by the Hemoclot thrombin inhibitor assay in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relation between dabigatran concentration, as assessed using the direct thrombin inhibitor assay, and activated clotting time/activated partial thromboplastin time in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. linear.es [linear.es]
- 12. myadlm.org [myadlm.org]
- 13. ECA: Ecarin Chromogenic Assay | Stago [webat.stago.com]
Stability of Dabigatran Etexilate Mesylate in aqueous solution
Welcome to the technical support center for Dabigatran Etexilate Mesylate. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions.
Troubleshooting Guide
This section addresses common issues encountered during experimental work with this compound in aqueous solutions.
Q1: Why did my this compound solution become cloudy or show precipitation after preparation?
A1: This is likely due to the low aqueous solubility of the compound, which is highly pH-dependent. This compound has very poor solubility in neutral and basic media.[1] To ensure complete dissolution, an acidic environment is critical.
-
Recommendation: Prepare your aqueous solution using an acidic buffer (pH < 3). The solubility is significantly higher in acidic media (>50 mg/mL in 0.1 N HCl) compared to pure water (1.8 mg/mL) or neutral buffers like PBS at pH 7.2 (~0.3 mg/mL).[2][3] If you are using an organic co-solvent like DMSO or ethanol to first dissolve the compound, ensure the final concentration in the aqueous buffer does not exceed its solubility limit at the final pH of the solution.
Q2: I'm seeing unexpected peaks in my HPLC chromatogram after storing my aqueous stock solution. What are they?
A2: Dabigatran etexilate is a prodrug that is susceptible to hydrolysis in aqueous solutions, especially under acidic or alkaline conditions.[4][5] These new peaks are likely degradation products. The primary degradation pathway is the hydrolytic cleavage of the ester groups to form the active metabolite, dabigatran, and other related substances.[1][6]
-
Recommendation: Aqueous solutions should be prepared fresh and used as quickly as possible. For short-term storage, it is advisable not to store aqueous solutions for more than one day.[2] If you must store them, keep them refrigerated (2-8°C) and protected from light, and run a fresh standard to quantify degradation upon use.
Q3: My assay results show a decrease in the concentration of this compound over a short period. What is causing this instability?
A3: The decrease in concentration is most likely due to chemical degradation. The main factors influencing the stability of dabigatran etexilate in solution are pH, temperature, and moisture.
-
Hydrolysis: The compound readily undergoes acid- and base-catalyzed hydrolysis.[6][7]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[7][8] For instance, significant degradation has been observed in solutions heated to 60-80°C.[8][9]
-
Recommendation: To minimize degradation, maintain a controlled acidic pH, work at ambient or reduced temperatures, and always use freshly prepared solutions for quantitative experiments.
Frequently Asked Questions (FAQs)
Q4: What is the primary degradation pathway for this compound in an aqueous solution?
A4: The primary degradation pathway is hydrolysis. Dabigatran etexilate is a double prodrug that is designed to be converted by esterase-catalyzed hydrolysis into its active form, dabigatran.[3] This process can also occur chemically in aqueous solutions. The degradation can result in several products, including the intermediate metabolites and the final active moiety, dabigatran.[4][5] Under hydrolytic stress, O-dealkylation and the formation of benzimidic acid derivatives have also been observed.[4][10]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. chemrj.org [chemrj.org]
- 8. scielo.br [scielo.br]
- 9. ijbpr.net [ijbpr.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identifying Dabigatran Etexilate Mesylate Degradation Products In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro degradation of Dabigatran Etexilate Mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in vitro?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, thermal and photolytic stress.[1][2][3][4][5][6] Hydrolytic degradation, under both acidic and basic conditions, is the most significant pathway, leading to the cleavage of the ester and carbamate groups.[5][6][7]
Q2: What are the major degradation products observed during in vitro studies?
A2: Several degradation products (DPs) have been identified. Key DPs arise from the hydrolysis of the ethyl ester and hexyloxycarbonyl groups. Under thermal stress, cleavage of the carbamate and other linkages can occur.[7][8][9] Some of the commonly reported degradation products include:
-
DP-1: (Z)-3-(2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid[7]
-
DP-2: 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid[7]
-
DP-3: (Z)-2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid[7]
-
Other thermal degradation products formed by cleavage of the carbamate and phenyl aminomethyl benzimidazolyl linkages have also been reported.[8][9]
Q3: Which analytical techniques are most suitable for identifying and quantifying these degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.[2][4][8][9][10] HPLC with UV detection is used for quantification, while LC-MS and tandem MS (MS/MS) are essential for the structural elucidation and confirmation of the degradation products.[2][4][5][6][8][9]
Troubleshooting Guides
Issue 1: Poor resolution of degradation products in HPLC.
-
Question: I am observing co-eluting peaks or poor separation between Dabigatran Etexilate and its degradation products. What should I do?
-
Answer:
-
Optimize Mobile Phase: Adjust the mobile phase composition. A gradient elution is often necessary for good separation.[10][11] Experiment with different ratios of your organic solvent (e.g., acetonitrile) and aqueous buffer. Modifying the pH of the aqueous phase can also significantly impact the retention and resolution of ionizable compounds.
-
Column Selection: Ensure you are using a suitable column. A C18 column is commonly used.[10] Consider a column with a different packing material or a smaller particle size for higher efficiency.
-
Flow Rate: Optimize the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Control the column temperature. A stable and optimized temperature can improve peak shape and reproducibility.
-
Issue 2: Inconsistent quantification of degradation products.
-
Question: I am getting variable results when quantifying the degradation products. How can I improve the consistency?
-
Answer:
-
Standard Preparation: Ensure that your standard solutions of Dabigatran Etexilate and any available degradation product standards are prepared accurately and are stable. Prepare fresh standards regularly.
-
Sample Preparation: The sample preparation process should be consistent. Ensure complete dissolution and proper dilution of the stressed samples.
-
Method Validation: Validate your analytical method according to ICH guidelines.[10] This includes assessing linearity, accuracy, precision, and robustness to ensure the method is reliable.
-
System Suitability: Perform system suitability tests before each run to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area, tailing factor, and theoretical plates.
-
Issue 3: Difficulty in identifying unknown degradation products.
-
Question: I am observing new peaks in my chromatogram that I cannot identify. How can I characterize them?
-
Answer:
-
LC-MS/MS Analysis: Utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This will provide the molecular weight of the unknown compound and its fragmentation pattern.[5][6][8][9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the accurate mass and elemental composition of the unknown peak, which is crucial for proposing a chemical structure.[5][6][7]
-
Forced Degradation Studies: Compare the retention times and mass spectra of the unknown peaks with those generated under specific stress conditions (acidic, basic, oxidative, etc.). This can provide clues about the nature of the degradation product.
-
Isolation and NMR: For definitive structural elucidation, consider isolating the unknown impurity using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Time | Dabigatran Etexilate Assay (% w/w) | Total Degradants (% w/w) | Mass Balance (%) | Key Degradation Products Observed |
| Acidic Hydrolysis (0.1 N HCl) | 12 hours | 81 | 18.22 | 99.22 | DP-1, DP-3 and others |
| Basic Hydrolysis (0.1 N NaOH) | 2 hours | 4 | 95.89 | 99.89 | DP-1, DP-2, DP-3 and others |
| Oxidative (3% H₂O₂) | 72 hours | 81 | 18.15 | 99.15 | Multiple oxidative DPs |
| Thermal (105°C) | 7 days | 97 | 2.89 | 99.89 | DP-01, DP-02 and others |
| Photolytic (UV light) | 48 hours | 85 | 14.78 | 99.78 | One major photolytic DP |
Data compiled from multiple sources, specific percentages may vary based on experimental conditions.[2][4]
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolytic, Oxidative, Thermal, and Photolytic Stress)
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL.[1][2]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at room temperature or an elevated temperature (e.g., 60°C) for a specified duration (e.g., 1 to 12 hours).[1][2]
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at room temperature for a specified duration (e.g., 2 hours).[1][2]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified duration (e.g., 72 hours).[2]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a specific temperature (e.g., 105°C) for a defined period (e.g., 7 days).[2]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).[2]
-
-
Sample Neutralization (for hydrolytic stress): After the stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilution: Dilute the stressed samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: HPLC Method for Separation of Degradation Products
This is a general HPLC method that can be used as a starting point for the analysis of Dabigatran Etexilate and its degradation products.
-
Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 5.5) or a phosphate buffer.[8][9][11]
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the more nonpolar compounds.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. chemrj.org [chemrj.org]
- 2. rjptonline.org [rjptonline.org]
- 3. tsijournals.com [tsijournals.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies – ScienceOpen [scienceopen.com]
- 10. akjournals.com [akjournals.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Minimizing Off-Target Effects of Dabigatran Etexilate Mesylate in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Dabigatran Etexilate Mesylate in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound in a cellular context?
A1: this compound is a prodrug that is hydrolyzed by cellular esterases to its active form, dabigatran. Dabigatran is a potent, direct, and reversible inhibitor of thrombin (Factor IIa).[1] In cellular assays, its primary on-target effect is the inhibition of thrombin's enzymatic activity, which can prevent thrombin-induced cellular signaling events, such as those mediated by Protease-Activated Receptors (PARs).[2]
Q2: What are the known off-target effects of this compound in cells?
A2: The most significant reported off-target effect is cytotoxicity induced by the prodrug form, dabigatran etexilate. This cytotoxicity is mediated by the production of mitochondrial reactive oxygen species (mitROS), leading to lipid peroxidation and a decrease in the mitochondrial membrane potential.[3][4] Additionally, even when catalytically inactive, the dabigatran-thrombin complex can still interact with PAR-1 via its exosite-I, potentially leading to altered receptor signaling and loss of endothelial barrier integrity.[5][6]
Q3: Is the active form, dabigatran, or the prodrug, dabigatran etexilate, responsible for cellular cytotoxicity?
A3: Studies indicate that the prodrug, dabigatran etexilate, is primarily responsible for the observed cytotoxicity in cellular assays.[3] The active form, dabigatran, shows significantly less cytotoxicity. Therefore, incomplete conversion of the prodrug can be a major source of off-target effects.
Q4: How can I minimize the cytotoxic off-target effects of dabigatran etexilate?
A4: To minimize cytotoxicity, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of dabigatran etexilate required for effective thrombin inhibition in your specific cell system through dose-response experiments.
-
Co-treatment with antioxidants: The use of antioxidants like ascorbic acid or N-acetyl cysteine (NAC) has been shown to mitigate dabigatran etexilate-induced cytotoxicity by reducing mitROS production.[3]
-
Ensure complete prodrug conversion: If your experimental design allows, pre-incubating dabigatran etexilate under conditions that favor its hydrolysis to dabigatran before adding it to your cells may reduce cytotoxicity. However, the stability and activity of the converted drug in your cell culture medium should be verified.
Q5: Does dabigatran etexilate interfere with common experimental assays?
A5: Yes, dabigatran and its prodrug can interfere with certain assays:
-
Coagulation Assays: Dabigatran significantly affects clot-based assays such as the activated partial thromboplastin time (aPTT) and thrombin time (TT).[7][8][9]
-
Fluorescence-Based Assays: Dabigatran possesses intrinsic fluorescent properties, which may interfere with assays using fluorescent readouts.[9] It is crucial to include appropriate vehicle and drug-only controls to assess for any confounding fluorescence.
-
Assays with Thrombin Substrates: Assays that rely on thrombin activity will be directly impacted. This includes some assays for measuring antithrombin, protein C, and activated protein C resistance.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Reduced Viability | Cytotoxicity from dabigatran etexilate due to mitochondrial ROS production. | 1. Perform a dose-response curve to determine the IC50 in your cell line and use a concentration well below this value. 2. Include an antioxidant such as ascorbic acid (100 µM) in your culture medium to quench ROS.[3] 3. Ensure you are using the active form, dabigatran, if your experimental goal is solely thrombin inhibition without the influence of the prodrug. |
| High Background in Fluorescence-Based Assays | Intrinsic fluorescence of dabigatran or dabigatran etexilate. | 1. Run parallel experiments with dabigatran etexilate in cell-free assay buffer to quantify its intrinsic fluorescence at your assay's excitation/emission wavelengths. 2. Subtract the background fluorescence of the compound from your experimental readings. 3. If possible, choose fluorescent dyes with excitation/emission spectra that do not overlap with that of dabigatran. |
| Inconsistent Anticoagulant Effect in Cell Culture | Instability or degradation of dabigatran etexilate in aqueous cell culture media. | 1. Prepare fresh stock solutions of dabigatran etexilate in an appropriate solvent (e.g., DMSO) for each experiment. 2. Minimize the time the compound is in aqueous solution before being added to cells. 3. For longer-term experiments, consider replenishing the media with fresh compound at regular intervals. Studies have shown dabigatran etexilate is susceptible to hydrolytic cleavage. |
| Difficulty Dissolving this compound | The compound has pH-dependent solubility, being more soluble at acidic pH and poorly soluble in neutral or basic media.[12] | 1. Prepare a concentrated stock solution in a suitable organic solvent like DMSO. 2. When diluting into your final culture medium, ensure rapid mixing to avoid precipitation. 3. Do not exceed the solubility limit of the compound in your final assay buffer. If precipitation is observed, reduce the final concentration. |
| Altered Cell Signaling Independent of Thrombin Inhibition | The dabigatran-thrombin complex may still interact with PAR-1, modulating its signaling.[6] | 1. Use PAR-1 antagonists or PAR-1 knockout/knockdown cell lines as controls to dissect the specific effects of thrombin inhibition versus potential off-target PAR-1 modulation. 2. Consider using an alternative direct thrombin inhibitor that may have different effects on the thrombin-PAR-1 interaction as a comparative control. |
Quantitative Data
Table 1: Cytotoxicity of Dabigatran Etexilate in a Rat Gastric Epithelial Cell Line (RGM-1)
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 26.3 µM | RGM-1 | WST Assay | [3] |
Experimental Protocols
Protocol 1: Assessment of Dabigatran Etexilate Cytotoxicity using WST-1 Assay
This protocol is adapted from standard WST-1 assay procedures and the methodology used in studies on dabigatran etexilate cytotoxicity.[3]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of dabigatran etexilate or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for your cell line.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the dabigatran etexilate concentration to determine the IC50 value.
-
Protocol 2: Detection of Mitochondrial Superoxide Production using MitoSOX Red
This protocol is based on standard MitoSOX Red protocols and its application in assessing dabigatran-induced ROS.[3]
-
Cell Preparation and Treatment:
-
Seed cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy or plate reader analysis.
-
Treat the cells with this compound at the desired concentration and for the desired time (e.g., 6 hours).[3] Include a vehicle control and a positive control for ROS induction (e.g., Antimycin A).
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution in warm HBSS or serum-free medium to a final working concentration of 2.5-5 µM.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells three times with warm PBS.
-
Add fresh warm medium or PBS for imaging.
-
For fluorescence microscopy, image the cells using an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
For flow cytometry or plate reader analysis, measure the fluorescence intensity in the appropriate channel.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each treatment group.
-
Normalize the data to the vehicle control to determine the fold-change in mitochondrial superoxide production.
-
Visualizations
Caption: Off-target cytotoxicity pathway of Dabigatran Etexilate.
Caption: On-target and potential off-target interactions at the PAR-1 receptor.
Caption: Workflow for assessing Dabigatran Etexilate cytotoxicity.
References
- 1. Dabigatran attenuates methotrexate-induced hepatotoxicity by regulating coagulation, endothelial dysfunction, and the NF-kB/IL-1β/MCP-1 and TLR4/NLRP3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabigatran Etexilate Induces Cytotoxicity in Rat Gastric Epithelial Cell Line via Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thrombin in complex with dabigatran can still interact with PAR-1 via exosite-I and instigate loss of vascular integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin in complex with dabigatran can still interact with PAR‐1 via exosite‐I and instigate loss of vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. Interference of the new oral anticoagulant dabigatran with frequently used coagulation tests [scite.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Dabigatran Etexilate Mesylate for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dabigatran Etexilate Mesylate in animal studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent and vehicle for preparing this compound for oral administration in rodents?
A1: this compound has very poor solubility in neutral aqueous solutions (0.003 mg/mL at pH 7.4) but is more soluble in acidic conditions (>50 mg/mL in 0.1 N HCl).[1] For oral gavage, preparing a suspension is a common approach. Due to its pH-dependent solubility, creating an acidic microenvironment is crucial for absorption.[2][3][4]
-
Recommended Vehicle: An acidic vehicle is recommended to improve solubility and absorption. A common approach is to use tartaric acid pellets as a core, which creates an acidic environment to help the drug dissolve.[2][3] For laboratory preparations, a simple acidic buffer or co-solvents can be considered, but care must be taken to ensure the vehicle itself does not cause adverse effects.
-
Organic Solvents: While soluble in organic solvents like DMSO and ethanol (approximately 10 mg/mL and 5 mg/mL respectively), these should be used with caution for in vivo studies due to potential toxicity.[5] If used, the final concentration of the organic solvent in the dosing solution should be minimal.[5]
Q2: What is a typical dosage range for this compound in rodent studies?
A2: The dosage can vary significantly depending on the animal model, the indication being studied (e.g., thrombosis prevention, stroke), and the desired level of anticoagulation. For rats, oral administration of 5-30 mg/kg has been shown to inhibit thrombus formation in a dose- and time-dependent manner.[6] In long-term carcinogenicity studies, mice and rats received doses up to 200 mg/kg/day.[7][8] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q3: How can I monitor the anticoagulant effect of this compound in my animal model?
A3: The anticoagulant effect of dabigatran, the active metabolite of this compound, can be monitored using standard coagulation assays.
-
Activated Partial Thromboplastin Time (aPTT): This is a commonly used method. aPTT prolongation correlates with plasma dabigatran concentrations, although the correlation may be less reliable at higher concentrations.[9][10] Different aPTT reagents have varying responsiveness, so it is important to standardize this in your lab.[10]
-
Thrombin Time (TT): TT is very sensitive to the presence of dabigatran.[10] A normal TT can suggest minimal to no dabigatran in the plasma.[10] However, it may be too sensitive for quantifying the anticoagulant effect at therapeutic levels.[10]
-
Ecarin Clotting Time (ECT): ECT is directly proportional to the prevailing plasma concentration of dabigatran and can be a reliable monitoring tool.[11]
Prothrombin time (PT), often expressed as INR, is generally considered too insensitive to reliably monitor dabigatran's anticoagulant activity.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a prodrug that is rapidly converted to its active form, dabigatran, by esterases in the plasma and liver after oral administration.[1] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[1] By binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, which is a key step in the formation of a blood clot.[1] Dabigatran can inhibit both free and fibrin-bound thrombin.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in anticoagulant response between animals. | Poor and variable oral bioavailability due to the drug's low aqueous solubility and pH-dependent absorption.[4][12] Inconsistent administration technique (oral gavage).[13] | Ensure a consistent and optimized formulation. The use of an acidic component, like tartaric acid, in the formulation can help improve absorption consistency.[3] Standardize the oral gavage procedure to ensure accurate dosing.[13] Consider a pilot pharmacokinetic study to understand the absorption profile in your model. |
| Difficulty dissolving this compound for dosing. | The compound is practically insoluble in neutral water.[1] | For oral administration, creating a suspension in an acidic vehicle is often the best approach. If a solution is required, initial dissolution in a minimal amount of DMSO or ethanol can be attempted, followed by dilution in an acidic aqueous buffer.[5] Ensure the final concentration of the organic solvent is low and non-toxic. |
| No significant anticoagulant effect is observed at the expected dose. | Inadequate absorption from the gastrointestinal tract. Rapid metabolism and clearance in the specific animal model. The half-life in rats is short (around 1 hour).[14] | Re-evaluate the formulation to enhance solubility and absorption. Increase the dose or the frequency of administration.[15] Confirm the anticoagulant effect at earlier time points post-administration due to the short half-life. |
| Precipitation of the compound in the dosing formulation upon standing. | The formulation is a suspension and not a true solution. The compound is unstable in aqueous solutions for extended periods.[5] | Prepare the dosing formulation fresh before each use.[5] If using a suspension, ensure it is homogenous by vortexing or stirring immediately before administration to each animal. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent/Medium | pH | Solubility | Reference(s) |
| Water | Neutral | 1.8 mg/mL | [1][3][12] |
| Aqueous Buffer | 7.4 | 0.003 mg/mL | [1] |
| 0.1 N HCl | Acidic | >50 mg/mL | [1] |
| PBS | 7.2 | ~0.3 mg/mL | [5] |
| Ethanol | N/A | ~5 mg/mL | [5] |
| DMSO | N/A | ~10 mg/mL | [5] |
| Dimethyl formamide (DMF) | N/A | ~10 mg/mL | [5] |
Table 2: Reported Dosages of this compound in Animal Studies
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| Rat | Oral | 5-30 mg/kg | Dose-dependent inhibition of thrombus formation. | [6] |
| Rat | Intravenous (Dabigatran) | 0.01-0.1 mg/kg | Dose-dependent reduction in thrombus formation. | [6] |
| Rabbit | Intravenous (Dabigatran) | 15 mg/kg | Effective anticoagulation. | [16] |
| Mouse | Oral (mixed with chow) | Not specified | Beneficial effects on atherosclerotic lesions. | [13] |
| Mouse & Rat | Oral Gavage | up to 200 mg/kg/day | Carcinogenicity studies. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents
Objective: To prepare a homogenous and stable suspension of this compound for accurate oral administration.
Materials:
-
This compound powder
-
Tartaric acid
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Appropriate gavage needles for the animal model
Methodology:
-
Calculate the required amounts: Determine the total volume of suspension needed and the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
Prepare the acidic vehicle: Dissolve tartaric acid in purified water to create a final concentration that aids in the drug's solubility. A common approach is to create a solution that mimics the acidic microenvironment of commercial formulations.
-
Triturate the drug: Weigh the required amount of this compound powder and place it in a mortar. Add a small volume of the acidic vehicle and triturate with the pestle to form a smooth paste. This helps to break down any clumps and facilitates suspension.
-
Form the suspension: Gradually add the remaining volume of the acidic vehicle to the mortar while continuously stirring.
-
Homogenize the suspension: Transfer the contents to a beaker with a magnetic stir bar and stir for at least 15-30 minutes to ensure a uniform suspension.
-
Administration: Immediately before dosing each animal, ensure the suspension is well-mixed by vortexing or stirring. Administer the calculated volume via oral gavage.
Protocol 2: Measurement of Activated Partial Thromboplastin Time (aPTT)
Objective: To assess the anticoagulant effect of dabigatran by measuring the aPTT in plasma samples.
Materials:
-
Citrated plasma samples from control and treated animals
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 0.025 M)
-
Coagulometer
-
Water bath at 37°C
-
Pipettes
Methodology:
-
Blood Collection: Collect blood samples from animals into tubes containing 3.2% sodium citrate anticoagulant (typically in a 9:1 blood to anticoagulant ratio).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 1500 x g for 15 minutes) to separate the plasma. Carefully collect the supernatant (platelet-poor plasma).
-
Sample Incubation: Pipette a specific volume of plasma (e.g., 100 µL) into a cuvette and pre-warm it at 37°C for a defined period (e.g., 3-5 minutes).
-
Reagent Addition: Add an equal volume of the pre-warmed aPTT reagent to the plasma sample. Incubate the mixture at 37°C for the time specified by the reagent manufacturer (e.g., 3-5 minutes). This step activates the contact factors of the intrinsic coagulation pathway.
-
Initiation of Clotting: Add pre-warmed CaCl2 solution to the mixture to initiate the clotting cascade. The coagulometer will simultaneously start a timer.
-
Clot Detection: The coagulometer will detect the formation of a fibrin clot and stop the timer. The time taken for the clot to form is the aPTT.
-
Data Analysis: Compare the aPTT values of the dabigatran-treated group with the control group to determine the extent of anticoagulation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for an in vivo study.
Caption: Troubleshooting flowchart for formulation issues.
References
- 1. tga.gov.au [tga.gov.au]
- 2. eprajournals.com [eprajournals.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Dabigatran Etexilate (Mylan Pharmaceuticals Inc.): FDA Package Insert, Page 12 [medlibrary.org]
- 9. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of dabigatran on the activated partial thromboplastin time and thrombin time as determined by the Hemoclot thrombin inhibitor assay in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the dose of dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2018229784A1 - Pharmaceutical compositions of dabigatran - Google Patents [patents.google.com]
- 13. Administration by Gavage is the Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Delayed concentration effect models for dabigatran anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dabigatran Etexilate Mesylate In Vitro Crystallization
Welcome to the technical support center for Dabigatran Etexilate Mesylate crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro crystallization experiments.
Troubleshooting Crystallization Issues
Controlling the crystallization of this compound is crucial as it can exist in different solid-state forms, including various polymorphs and solvates, which can impact its physical and chemical properties.[1] This section provides a guide to troubleshoot common problems encountered during the crystallization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Formed | - Low Supersaturation: The concentration of the solute is below the level required for nucleation.[2] - Inappropriate Solvent: The solubility of this compound in the chosen solvent is too high. - Presence of Inhibitory Impurities: Impurities can interfere with the nucleation process.[3] | - Increase supersaturation by cooling the solution, evaporating the solvent, or adding an anti-solvent.[2] - Select a solvent in which the compound has lower solubility.[4] - Purify the starting material to remove impurities that may inhibit crystallization.[3] |
| Formation of Amorphous Precipitate or Oil | - High Supersaturation: A very rapid increase in supersaturation can lead to uncontrolled precipitation instead of ordered crystal growth.[2] - Inappropriate Solvent System: The solvent may not be suitable for promoting crystalline growth. | - Decrease the rate of supersaturation generation (e.g., slower cooling, slower addition of anti-solvent).[2] - Use a different solvent or a mixture of solvents. Seeding with crystals of the desired form can also be effective.[2][5] |
| Incorrect Polymorph Obtained | - Solvent Effects: Different solvents can favor the nucleation and growth of different polymorphs. For instance, solution-mediated polymorphic transformation of Form I is more likely in alcohols than in esters or ketones.[1] - Temperature: Temperature can influence the nucleation of different polymorphs.[1] - Supersaturation Level: The degree of supersaturation can affect which polymorph is formed.[1] | - Carefully select the crystallization solvent. Refer to literature for solvent systems that favor the desired polymorph. - Control the crystallization temperature precisely. - Adjust the supersaturation level. Seeding with the desired polymorph is a powerful technique to control the crystal form.[2] |
| Poor Crystal Quality (e.g., small, irregular, agglomerated) | - Rapid Nucleation: Too many nuclei forming at once can lead to small crystals competing for material. - High Level of Impurities: Impurities can be incorporated into the crystal lattice, leading to defects.[3] - Inadequate Agitation: Poor mixing can lead to localized high supersaturation and uncontrolled nucleation. | - Optimize the supersaturation level to control the nucleation rate. - Ensure the starting material is of high purity.[3] - Optimize the stirring rate to ensure homogeneous conditions without causing crystal breakage. |
| Inconsistent Results/Poor Reproducibility | - Variation in Starting Material: Batch-to-batch variability in purity or physical form of the starting material. - Lack of Control Over Critical Process Parameters: Small variations in temperature, cooling rate, agitation, or solvent composition can significantly impact the outcome.[2][3] | - Characterize the starting material thoroughly before each experiment. - Implement strict control over all experimental parameters. Utilize automated lab reactors for precise control. |
Solubility Data of this compound
The solubility of this compound is a critical parameter for designing crystallization experiments. Its solubility is pH-dependent, being higher at a lower pH.[6][7]
| Solvent | Solubility | Reference |
| Water (pure) | 1.8 mg/mL | [6] |
| PBS (pH 7.2) | ~0.3 mg/mL | [8] |
| Methanol | Freely soluble | [6] |
| Ethanol | ~5 mg/mL | [8] |
| Isopropanol | Sparingly soluble | [6] |
| DMSO | ~10 mg/mL | [8] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [8] |
Note: The terms "freely soluble" and "sparingly soluble" are qualitative and based on general descriptions.
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound Form A
This protocol describes a method for obtaining crystalline Form A of this compound from an ethanol solution.[5][9]
-
Dissolution: Dissolve this compound in ethanol at 50°C to create a saturated or near-saturated solution.[9]
-
Filtration (Optional): If any particulate matter is present, filter the hot solution.
-
Seeding (Optional but Recommended): Add a small amount of Form A seed crystals to the solution once it has cooled slightly but is still clear.[5][9]
-
Cooling: Allow the solution to cool slowly and with stirring to ambient temperature to induce crystallization.[9]
-
Isolation: Isolate the resulting crystals by filtration.
-
Drying: Dry the crystals under vacuum.[9]
Protocol 2: Anti-Solvent Crystallization
This protocol outlines a general procedure for inducing crystallization by adding a solvent in which the compound is poorly soluble.
-
Dissolution: Dissolve this compound in a suitable solvent in which it is freely soluble (e.g., DMSO, DMF).[8]
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which this compound is poorly soluble, e.g., water) to the solution with constant stirring.
-
Crystallization: Continue adding the anti-solvent until a precipitate forms. Allow the mixture to stir for a period to ensure complete crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the crystals under appropriate conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
A1: Several polymorphic forms of this compound have been identified, including two anhydrous forms (Form I and Form II) and a hemihydrate.[10][11] Other forms have also been reported in various patents.[12][13][14][15][16] Form II is thermodynamically more stable than Form I.[10][11]
Q2: How can I characterize the obtained crystals to identify the polymorphic form?
A2: Several analytical techniques can be used to characterize the polymorphic form of this compound. These include:
-
Powder X-Ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases.[1]
-
Differential Scanning Calorimetry (DSC): This method can be used to determine the melting point and detect phase transitions.[1]
-
Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates and hydrates by measuring weight loss upon heating.[1]
-
Vibrational Spectroscopy (Raman and ATR-FTIR): These techniques can provide information about the molecular structure and bonding within the crystal lattice.[1]
Q3: What is the importance of controlling polymorphism in this compound?
A3: Different polymorphs of an active pharmaceutical ingredient (API) can have different physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability.[1] Controlling the polymorphic form is critical to ensure consistent product quality and therapeutic efficacy.[2]
Q4: Can impurities affect the crystallization process?
A4: Yes, impurities can significantly impact crystallization by inhibiting nucleation, altering the crystal growth rate, or being incorporated into the crystal lattice, which can affect the final crystal form and purity.[3]
Q5: What is the role of seeding in crystallization?
A5: Seeding is the addition of a small amount of crystals of the desired form to a supersaturated solution.[2] It is a powerful technique to control the polymorphic form, induce crystallization at a lower supersaturation level, and improve the reproducibility of the process.[2][4]
Visual Diagrams
Below are diagrams illustrating key workflows and concepts related to the crystallization of this compound.
Caption: Troubleshooting workflow for common crystallization problems.
Caption: A typical workflow for cooling crystallization experiments.
Caption: Key factors that control the outcome of crystallization.
References
- 1. (707f) Polymorphism in this compound: Nucleation and Transformation | AIChE [proceedings.aiche.org]
- 2. scribd.com [scribd.com]
- 3. syrris.com [syrris.com]
- 4. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. US9073899B2 - Solid forms of this compound and processes for their preparation - Google Patents [patents.google.com]
- 10. The polymorph landscape of this compound: Taking the challenge to bring a metastable polymorph to market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP2610251A1 - Novel polymorphic forms of dabigatran etexilate and process for the preparation thereof - Google Patents [patents.google.com]
- 13. CN104974137A - this compound new crystal form and preparation method thereof - Google Patents [patents.google.com]
- 14. CN103965164A - this compound crystals VI and preparation method thereof - Google Patents [patents.google.com]
- 15. CN106458975A - Crystal form of this compound and preparation method and use thereof - Google Patents [patents.google.com]
- 16. CN104892574A - this compound crystal forms, preparation methods and uses thereof - Google Patents [patents.google.com]
Preventing hydrolysis of Dabigatran Etexilate Mesylate in experimental setups
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the hydrolysis of Dabigatran Etexilate Mesylate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of degradation is hydrolysis. Dabigatran Etexilate is a prodrug with two ester linkages that are susceptible to cleavage.[1][2][3] This hydrolysis is significantly accelerated by exposure to moisture and acidic conditions.[4][5][6] Therefore, controlling the aqueous environment and pH is critical.
Q2: My Dabigatran Etexilate solution is showing unexpected degradation products in my HPLC analysis. What could be the cause?
A2: Unexpected degradation products are likely due to hydrolysis. Depending on the specific conditions (e.g., pH, temperature, presence of enzymes), various degradants can form. Common degradation pathways include cleavage of the ethyl ester and carbamate ester moieties.[1][7][8] Under acidic or basic stress, multiple degradation products have been identified.[9][10][11] It is also susceptible to thermal and oxidative degradation, which can produce additional impurities.[9][12][13]
Q3: How can I minimize hydrolysis when preparing stock solutions of this compound?
A3: To minimize hydrolysis when preparing stock solutions, it is recommended to use anhydrous solvents and store the solutions under appropriate conditions. Methanol is a suitable solvent for preparing stock solutions.[14] Solutions should be stored at low temperatures (e.g., 2-8°C or frozen) and protected from light.[4][15] Prepare fresh solutions for each experiment whenever possible.
Q4: What are the optimal pH and temperature conditions for working with this compound to maintain its stability?
A4: this compound is more soluble in acidic media but is also more prone to hydrolysis under these conditions.[5][6] While a specific optimal pH for stability in solution is not definitively established in the provided literature, it is known to be highly susceptible to both acid and base-mediated hydrolysis.[8][9][11] For experimental setups, working at a pH closer to neutral may be a reasonable compromise, although solubility will be lower. Experiments should ideally be conducted at controlled, and preferably cool, temperatures to slow the rate of hydrolysis.[4][7][13]
Q5: Are there any excipients or additives I should avoid in my experimental buffers that could accelerate hydrolysis?
A5: Avoid acidic pharmaceutical additives if not essential for the experimental design, as they can promote the degradation of this compound.[16] While organic acids like tartaric acid are used in the pharmaceutical formulation to create an acidic microenvironment for dissolution, this is a controlled system with protective layers to prevent direct contact and subsequent hydrolysis of the active ingredient before absorption.[6][14][17] In an experimental solution, the presence of such acids without this protective mechanism could accelerate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of parent compound concentration in solution | Hydrolysis due to moisture. | Use anhydrous solvents for stock solutions. Store solutions in tightly sealed containers with desiccants. Avoid repeated freeze-thaw cycles. |
| Hydrolysis due to acidic or basic pH of the medium. | Buffer the experimental medium to a pH where the compound shows acceptable stability for the duration of the experiment. Perform preliminary stability studies at different pH values if necessary. | |
| Thermal degradation. | Conduct experiments at a controlled, cool temperature. Avoid exposing solutions to high temperatures. | |
| Appearance of multiple unknown peaks in chromatogram | Forced degradation has occurred. | Review the experimental conditions. Dabigatran Etexilate is susceptible to acid and base hydrolysis, oxidation, and photolysis.[9][10][12] Protect solutions from light and consider purging with an inert gas to prevent oxidation. |
| Inconsistent results between experimental replicates | Variable degradation of the compound between samples. | Ensure consistent handling and storage of all samples. Prepare fresh solutions for each set of experiments to minimize variability from degradation over time. |
| Low bioavailability or activity in in-vitro assays | Conversion to the active form, Dabigatran, may be required but not occurring. | Dabigatran Etexilate is a prodrug and requires enzymatic hydrolysis by carboxylesterases (CES1 and CES2) to become active.[1][2] Ensure your in-vitro system contains these enzymes (e.g., liver microsomes or S9 fractions) if the active form is required for the experiment. |
| Degradation of the prodrug before it can be activated. | Optimize the experimental conditions to ensure the stability of the prodrug until it can be metabolized by the relevant enzymes. |
Quantitative Data on Stability
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 0.1 N HCl (Acid Hydrolysis) | 12 hours | Room Temperature | 19% | [10] |
| 0.1 N HCl (Acid Hydrolysis) | 1 hour | 60°C | 17.64% | [13] |
| 0.1 N NaOH (Base Hydrolysis) | 2 hours | Room Temperature | 96% | [10] |
| 0.1 N NaOH (Base Hydrolysis) | 1 hour | 60°C | 15.64% | [13] |
| 3% H₂O₂ (Oxidation) | 72 hours | Room Temperature | 19% | [10] |
| Thermal | 7 days | 105°C | 3% | [10] |
| Thermal | 48 hours | 100°C | 20.50% | [13] |
| Photolysis (UV and Visible Light) | 48 hours | Not Specified | 15% | [10] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate anhydrous solvent like methanol.[14]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at room temperature for a specified period (e.g., 12 hours).[10] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at room temperature for a shorter duration (e.g., 2 hours) due to higher reactivity.[10] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for an extended period (e.g., 72 hours).[10]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60°C or 105°C) for a defined time.[7][10]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).[10]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent drug and identify degradation products.[7][9][18]
Protocol 2: In-Vitro Enzymatic Hydrolysis Assay
This protocol is designed to study the conversion of Dabigatran Etexilate to its active form, Dabigatran, by carboxylesterases.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver S9 fractions or intestinal microsomes (as a source of carboxylesterases), a suitable buffer (e.g., phosphate buffer, pH 7.4), and Dabigatran Etexilate solution.
-
Incubation: Incubate the mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the enzymatic reaction by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Dabigatran Etexilate and the formed Dabigatran.[1]
Visualizations
Caption: Enzymatic and environmental hydrolysis pathways of Dabigatran Etexilate.
Caption: A logical workflow for troubleshooting Dabigatran Etexilate degradation.
References
- 1. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Formulations Of Dabigatran [quickcompany.in]
- 6. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemrj.org [chemrj.org]
- 14. eprajournals.com [eprajournals.com]
- 15. Improving adherence by investigating the stability of dabigatran outside of the manufacturer's original packaging: a New Zealand perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JP2019014712A - Stable dabigatran formulation - Google Patents [patents.google.com]
- 17. EP3771465A1 - Pharmaceutical composition comprising dabigatran etexilate - Google Patents [patents.google.com]
- 18. ijbpr.net [ijbpr.net]
Validation & Comparative
Preclinical Showdown: Dabigatran Etexilate Mesylate Challenges Warfarin in Anticoagulant Efficacy and Safety
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of dabigatran etexilate mesylate and warfarin, supported by experimental data from various animal models. The findings shed light on the nuanced differences in their antithrombotic and hemorrhagic profiles, offering valuable insights for ongoing and future research in anticoagulation therapy.
This comparative analysis delves into the preclinical evidence that has paved the way for a new era of anticoagulants. By examining key performance indicators such as anticoagulant effects, thrombosis prevention in venous and arterial models, and bleeding risks, this guide aims to provide a clear, data-driven overview of how the direct thrombin inhibitor, dabigatran, stacks up against the long-standing vitamin K antagonist, warfarin, in non-human studies.
Mechanism of Action: A Tale of Two Pathways
The fundamental differences in the preclinical performance of dabigatran and warfarin stem from their distinct mechanisms of action.
Dabigatran etexilate is a prodrug that is rapidly converted to dabigatran, a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[1] By binding directly to the active site of thrombin, dabigatran blocks the conversion of fibrinogen to fibrin, the final step in the coagulation cascade.[1] This targeted inhibition affects both free and clot-bound thrombin.
Warfarin, on the other hand, exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2] Warfarin's action results in the production of inactive forms of these clotting factors, thereby reducing the overall coagulability of the blood.
Antithrombotic Efficacy: A Head-to-Head Comparison in Preclinical Models
Direct comparisons of dabigatran and warfarin in various animal models of thrombosis have revealed important differences in their efficacy and onset of action.
Venous Thrombosis
In a rat model of venous thrombosis (modified Wessler model), intravenous dabigatran demonstrated a potent, dose-dependent reduction in thrombus formation, with an ED50 of 0.033 mg/kg and complete inhibition at 0.1 mg/kg. Oral administration of dabigatran etexilate also showed dose- and time-dependent inhibition of thrombus formation, with maximal effects observed within 30 minutes of administration, indicating a rapid onset of action. While this study did not directly compare dabigatran to warfarin, it established its potent antithrombotic effect in a venous thrombosis model.
| Venous Thrombosis Model | Animal | Drug | Dose | Endpoint | Result | Citation |
| Modified Wessler Model | Rat | Dabigatran (i.v.) | 0.01-0.1 mg/kg | Thrombus Formation | ED50 = 0.033 mg/kg; Complete inhibition at 0.1 mg/kg | |
| Modified Wessler Model | Rat | Dabigatran Etexilate (oral) | 5-30 mg/kg | Thrombus Formation | Dose- and time-dependent inhibition |
Arterial Thrombosis
Studies utilizing the ferric chloride-induced arterial thrombosis model in rats and mice have been instrumental in evaluating the efficacy of antithrombotic agents in an arterial setting. While direct comparative data between dabigatran and warfarin in this specific model is limited in the reviewed literature, the model's utility in assessing antithrombotic effects is well-established.
Thromboembolism in a Swine Model of Mechanical Heart Valve
A significant preclinical study directly compared dabigatran to warfarin for thromboembolic prophylaxis following mechanical mitral valve replacement in a swine model. This study provided critical insights into a clinically relevant scenario.
| Thromboembolism Model | Animal | Drug | Dose | Endpoint | Result | Citation |
| Mechanical Mitral Valve Replacement | Swine | Dabigatran | 20 mg/kg BID | Mortality | 40% survival at 90 days | |
| Mechanical Mitral Valve Replacement | Swine | Warfarin | 5 mg/day (INR 2.0-2.5) | Mortality | 0% survival at 90 days | |
| Mechanical Mitral Valve Replacement | Swine | No Anticoagulation | - | Mortality | 0% survival at 90 days | |
| Mechanical Mitral Valve Replacement | Swine | Dabigatran | 20 mg/kg BID | Hemorrhagic Complications | 27% | |
| Mechanical Mitral Valve Replacement | Swine | Warfarin | 5 mg/day (INR 2.0-2.5) | Hemorrhagic Complications | 40% |
Bleeding Risk Assessment: A Crucial Preclinical Endpoint
A key aspect of preclinical anticoagulant evaluation is the assessment of bleeding risk. Various animal models are employed to quantify the hemorrhagic potential of new therapeutic agents.
Tail Transection Bleeding Model
In a rat tail transection bleeding model, intravenous dabigatran showed a statistically significant prolongation of bleeding time only at doses that were 5- to 15-fold higher than the effective antithrombotic doses. This suggests a wider therapeutic window for dabigatran compared to its antithrombotic effect.
Intracerebral Hemorrhage Model
A study in a mouse model of collagenase-induced intracerebral hemorrhage (ICH) provided a direct comparison of the effects of dabigatran and warfarin on hematoma volume.
| Bleeding Model | Animal | Drug | Endpoint | Result | Citation |
| Collagenase-induced ICH | Mouse | Dabigatran Etexilate | Hematoma Volume (24h) | 4.8 ± 2.7 µL (not significantly different from control) | |
| Collagenase-induced ICH | Mouse | Warfarin | Hematoma Volume (24h) | 14.5 ± 11.8 µL (significantly larger than control and dabigatran) | |
| Collagenase-induced ICH | Mouse | Control (Sham) | Hematoma Volume (24h) | 3.8 ± 2.9 µL |
Experimental Protocols
Modified Wessler Venous Thrombosis Model (Rat)
The Wessler model is a widely used method to induce venous thrombosis. In a modified version for rats, the following steps are typically involved:
-
Anesthesia: The rat is anesthetized.
-
Surgical Preparation: A segment of the jugular vein is isolated.
-
Thrombogenic Challenge: A thrombogenic stimulus (e.g., a combination of stasis and a hypercoagulable agent) is introduced.
-
Drug Administration: The test compound (dabigatran or vehicle) is administered intravenously or orally at various doses prior to the thrombogenic challenge.
-
Thrombus Evaluation: After a set period, the isolated vein segment is excised, and the formed thrombus is carefully removed and weighed. The extent of thrombus inhibition is calculated relative to the control group.
Ferric Chloride-Induced Arterial Thrombosis Model (Rat/Mouse)
This model is commonly used to assess arterial thrombosis:
-
Anesthesia: The animal (rat or mouse) is anesthetized.
-
Surgical Preparation: The carotid artery is exposed and isolated.
-
Injury Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the artery for a specific duration. This induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Drug Administration: The test compound is administered prior to the injury.
-
Thrombosis Monitoring: Blood flow in the artery is monitored using a Doppler flow probe. The primary endpoint is often the time to complete vessel occlusion.
Collagenase-Induced Intracerebral Hemorrhage Model (Mouse)
This model is used to study the effects of anticoagulants on bleeding in the brain:
-
Anticoagulation: Mice are pre-treated with dabigatran etexilate, warfarin, or a vehicle for a specified period to achieve a stable anticoagulant effect.
-
Anesthesia: The mouse is anesthetized.
-
Stereotactic Surgery: Using a stereotactic frame, a small burr hole is drilled in the skull.
-
Collagenase Injection: A microinjection of bacterial collagenase is made into a specific brain region (e.g., the striatum). Collagenase digests the basal lamina of blood vessels, leading to hemorrhage.
-
Post-operative Care: The animal is allowed to recover.
-
Hematoma Volume Measurement: At a predetermined time point (e.g., 24 hours), the mouse is euthanized, and the brain is removed. The brain is then sectioned, and the hematoma volume is quantified using image analysis software.
Summary and Conclusion
The preclinical data reviewed here highlights the distinct profiles of this compound and warfarin. Dabigatran exhibits a rapid onset of action and potent antithrombotic effects in venous thrombosis models. In a high-risk thromboembolic swine model, dabigatran demonstrated a significant survival advantage over warfarin. Furthermore, in a mouse model of intracerebral hemorrhage, dabigatran was associated with significantly smaller hematoma volumes compared to warfarin, suggesting a potentially safer profile in the context of brain bleeds.
It is important to note that while these preclinical findings are informative, they do not always directly translate to clinical outcomes in humans. However, they provide a crucial foundation for understanding the pharmacological properties of these anticoagulants and for guiding clinical development and use. The data consistently points towards dabigatran as a potent anticoagulant with a potentially wider therapeutic window and a more favorable safety profile in certain preclinical bleeding models compared to warfarin. These preclinical insights have been instrumental in establishing dabigatran as a valuable alternative to traditional vitamin K antagonist therapy.
References
Head-to-head comparison of Dabigatran and other direct thrombin inhibitors
In the landscape of anticoagulant therapy, direct thrombin inhibitors (DTIs) represent a significant advancement, offering a more targeted approach compared to traditional agents like warfarin. This guide provides a detailed head-to-head comparison of dabigatran, a widely used oral DTI, with other prominent members of its class, including the intravenously administered argatroban and bivalirudin. This analysis is tailored for researchers, scientists, and drug development professionals, presenting a synthesis of clinical and in-vitro data to delineate the nuanced differences in their pharmacological profiles.
Mechanism of Action: A Shared Target, Distinct Interactions
All direct thrombin inhibitors function by binding to and inactivating thrombin (Factor IIa), the final key enzyme in the coagulation cascade. This action prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. However, the specific binding interactions and resulting allosteric effects can differ, potentially influencing their clinical behavior.
Dabigatran, the active metabolite of the prodrug dabigatran etexilate, is a univalent inhibitor that binds directly to the active site of thrombin.[1] In contrast, bivalirudin is a bivalent inhibitor, binding to both the active site and exosite 1 of thrombin. Argatroban is a small molecule, univalent inhibitor that also targets the active site.[2] These differences in binding can affect their interactions with both free and clot-bound thrombin. Notably, studies have shown that dabigatran and argatroban can have diametrically opposed effects on thrombin exosite function, with dabigatran attenuating and argatroban enhancing the binding of thrombin to certain substrates.[3]
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic and pharmacodynamic properties of these DTIs vary significantly, impacting their clinical utility and administration. Dabigatran is available orally, offering a major advantage in convenience for long-term therapy, while argatroban and bivalirudin are administered intravenously, making them suitable for acute care settings.
| Parameter | Dabigatran | Argatroban | Bivalirudin |
| Route of Administration | Oral | Intravenous | Intravenous |
| Bioavailability | ~6.5% | N/A | N/A |
| Half-life | 12-17 hours | 40-50 minutes | 25 minutes |
| Metabolism | Not metabolized by CYP450 | Hepatic (CYP3A4/5) | Proteolytic cleavage |
| Excretion | Primarily renal | Primarily fecal/biliary | Renal and proteolytic cleavage |
Head-to-Head In-Vitro and Ex-Vivo Performance
Direct head-to-head clinical trials comparing dabigatran with argatroban or bivalirudin for primary indications such as atrial fibrillation or venous thromboembolism are limited. However, in-vitro and ex-vivo studies provide valuable insights into their comparative anticoagulant effects.
A head-to-head ex-vivo study comparing the effects of dabigatran, argatroban, rivaroxaban, and apixaban at a concentration of 1 µM in the blood of healthy donors found that argatroban had the most pronounced effect on the activated partial thromboplastin time (aPTT), while rivaroxaban was most active in prolonging the prothrombin time (PT/INR).[4]
In terms of thrombin inhibition, in-vitro studies have determined the half-maximal inhibitory concentrations (IC50) for these agents. One study reported an IC50 of 1.1 µM for argatroban against thrombin in solution.[5] Another study calculated the IC50 values for dabigatran and its acylglucuronide metabolite on thrombin generation to be 134.1 ng/mL and 281.9 ng/mL, respectively.[6]
Regarding their effects on platelet aggregation, in-vitro studies have shown that dabigatran can inhibit thrombin-induced platelet aggregation in a concentration-dependent manner.[7] Another study found that at therapeutic concentrations, both dabigatran and argatroban decreased α-thrombin-induced platelet aggregation as measured by light-transmission aggregometry.[4]
Table 1: In-Vitro and Ex-Vivo Coagulation Parameter Comparison
| Parameter | Dabigatran | Argatroban | Bivalirudin |
| Effect on aPTT | Dose-dependent prolongation | Pronounced prolongation | Dose-dependent prolongation |
| Effect on PT/INR | Less pronounced effect | Dose-dependent prolongation | Less pronounced effect |
| Thrombin Inhibition (IC50) | 134.1 ng/mL (Thrombin Generation)[6] | 1.1 µM (vs. Thrombin in solution)[5] | Data not readily available in direct comparison |
| Effect on Thrombin-Induced Platelet Aggregation | Inhibitory[7] | Inhibitory[4] | Data not readily available in direct comparison |
Clinical Efficacy and Safety: An Indirect Comparison
While direct head-to-head clinical trials are scarce, a Bayesian network meta-analysis of studies in patients with heparin-induced thrombocytopenia (HIT) found that argatroban was associated with the shortest hospitalization duration and the lowest rates of major and minor hemorrhagic events, thromboembolic events, and mortality compared to bivalirudin, lepirudin, desirudin, and danaparoid.[8] It is important to note that this is an indirect comparison in a specific patient population and may not be generalizable to other indications.
A systematic review and meta-analysis of randomized controlled trials comparing dabigatran to control (often warfarin) found that dabigatran was not associated with an increased risk of major bleeding or intracranial hemorrhage but was associated with an increased risk of gastrointestinal bleeding.[9]
Experimental Protocols
Ecarin Clotting Time (ECT)
The Ecarin Clotting Time (ECT) is a laboratory test that measures the activity of direct thrombin inhibitors.[10]
Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), specifically activates prothrombin to meizothrombin.[10][11] Direct thrombin inhibitors inhibit meizothrombin, thus prolonging the clotting time in a dose-dependent manner.[10] This test is not affected by heparin.[10]
Procedure:
-
Patient's citrated plasma is obtained through centrifugation.
-
A known amount of ecarin reagent is added to the plasma sample.[12]
-
The time to clot formation is measured.[10]
-
The degree of prolongation of the ECT is proportional to the concentration of the direct thrombin inhibitor.[12]
Dilute Thrombin Time (dTT)
The dilute Thrombin Time (dTT) assay is another method used to measure the concentration of direct thrombin inhibitors.[13]
Principle: A known amount of thrombin is added to a diluted sample of the patient's plasma. The presence of a direct thrombin inhibitor will prolong the time it takes for a clot to form. The dilution step is crucial to minimize the influence of other variables in the plasma.[14]
Procedure:
-
Patient's citrated plasma is diluted (e.g., 1:10) with a buffer or pooled normal plasma.[13]
-
A standardized amount of thrombin reagent is added to the diluted plasma.[13]
-
The time to fibrin clot formation is measured.
-
The clotting time is proportional to the concentration of the direct thrombin inhibitor.[13]
Light Transmission Aggregometry (LTA) for Thrombin-Induced Platelet Aggregation
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[15]
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and light is passed through it. When a platelet agonist like thrombin is added, platelets aggregate, causing the plasma to become clearer and allowing more light to pass through. The change in light transmission is measured over time.[16]
Procedure:
-
Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from a citrated whole blood sample by differential centrifugation.[17]
-
The aggregometer is calibrated with PRP (0% transmission) and PPP (100% transmission).[18]
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.[17]
-
A baseline light transmission is recorded.
-
A thrombin solution is added to the PRP to induce aggregation.[15]
-
The change in light transmission is recorded over several minutes to generate an aggregation curve.[15]
Conclusion
Dabigatran, as an oral direct thrombin inhibitor, offers a significant advantage in terms of administration for chronic anticoagulation. Its pharmacokinetic and pharmacodynamic profile is well-characterized, allowing for fixed-dosing in most patients. In-vitro and ex-vivo studies demonstrate its potent anticoagulant and antiplatelet effects. While direct head-to-head clinical trial data against intravenous DTIs like argatroban and bivalirudin for shared indications is lacking, indirect comparisons and mechanistic studies suggest distinct pharmacological profiles that may be advantageous in different clinical scenarios. The choice between these agents will ultimately depend on the clinical setting, patient characteristics, and the desired route of administration and duration of therapy. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these potent anticoagulants.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-to-head ex vivo comparison of clinically used direct anticoagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. Superior outcomes with Argatroban for heparin-induced thrombocytopenia: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of Dabigatran as an Anticoagulant: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecarin Clotting Time [ECT] [practical-haemostasis.com]
- 11. Ecarin-Based Methods for Measuring Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 13. fritsmafactor.com [fritsmafactor.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. journals.viamedica.pl [journals.viamedica.pl]
Validating Dabigatran Etexilate Mesylate's Efficacy in Thrombosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dabigatran Etexilate Mesylate's performance against other leading anticoagulants in established preclinical thrombosis models. The following sections detail the experimental data, methodologies, and underlying mechanisms to facilitate informed decisions in anticoagulant research and development.
Comparative Efficacy in Preclinical Thrombosis Models
This compound has been extensively evaluated in various animal models of thrombosis, demonstrating potent antithrombotic effects. The following tables summarize the key quantitative data from studies comparing dabigatran with warfarin and other direct oral anticoagulants (DOACs) like rivaroxaban and apixaban.
| Venous Thromboembolism (VTE) Model | Dabigatran Etexilate | Dalteparin (LMWH) | Warfarin | Rivaroxaban | Apixaban |
| Thrombus Size Reduction (Murine Cancer-Associated Thrombosis) | 24.9% reduction[1] | 11% reduction[1] | Not Reported | Not Reported | Not Reported |
| Thrombus Size Reduction (Murine VTE) | 18% reduction[1] | 32% reduction[1] | Not Reported | Not Reported | Not Reported |
| Recurrent VTE or VTE-Related Death (Human Studies - Pooled Data) | 2.7% incidence[2] | Not Applicable | 2.4% incidence[2] | Not Reported | Not Reported |
| Arterial Thrombosis Model | Dabigatran Etexilate | Warfarin | Rivaroxaban | Apixaban |
| Hematoma Volume (Collagenase-Induced ICH - Mouse) | 4.8 ± 2.7 µL[3] | 14.5 ± 11.8 µL[3] | Not Reported | Not Reported |
| Cyclic Flow Reductions (Porcine Carotid Artery) | 94% inhibition (1 mg/kg)[4] | Not Reported | Not Reported | Not Reported |
| Stroke or Systemic Embolism (Human Studies) | Comparable to Warfarin[5] | Standard of Care | Comparable to Warfarin[5] | Lower risk than Warfarin[5] |
| Safety Profile in Preclinical and Clinical Settings | Dabigatran Etexilate | Warfarin | Rivaroxaban | Apixaban |
| Major Bleeding Events (Human VTE Studies) | Lower risk than Warfarin[3] | Higher risk than Dabigatran[3] | Higher risk than Dabigatran[4][6] | Lower risk than Dabigatran & Rivaroxaban[4][7] |
| Bleeding Time (Rat Tail Injury Model) | No significant increase at antithrombotic doses | Not Reported | Not Reported | Not Reported |
| Intracranial Hemorrhage (Human Studies) | Lower risk than Warfarin[5] | Higher risk than Dabigatran[5] | Similar to Warfarin[5] | Lower risk than Warfarin[5] |
Mechanism of Action: Direct Thrombin Inhibition
Dabigatran is a direct, competitive inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[8][9][10] Unlike indirect inhibitors such as heparin, dabigatran binds to both free and clot-bound thrombin, effectively preventing the conversion of fibrinogen to fibrin, which is the final step in clot formation.[8][10] This targeted action also inhibits thrombin-induced platelet aggregation.[11]
Experimental Protocols
Detailed methodologies for key thrombosis models used in the evaluation of this compound are provided below.
Ferric Chloride-Induced Arterial Thrombosis Model (Murine)
This model is widely used to assess the efficacy of antithrombotic agents in an arterial setting.
-
Animal Preparation: Male C57BL/6 mice (10-12 weeks old) are anesthetized with a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) via intraperitoneal injection.[9]
-
Surgical Procedure: The carotid artery is exposed through a midline cervical incision. A Doppler flow probe is placed around the artery to monitor blood flow.[9][10]
-
Thrombus Induction: A filter paper strip (1 x 2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 4-6% w/v) is applied to the adventitial surface of the carotid artery for 3 minutes.[9]
-
Efficacy Assessment: The time to vessel occlusion is measured by the cessation of blood flow as detected by the Doppler probe. The efficacy of the test compound, administered prior to injury, is determined by its ability to prolong the time to occlusion or prevent it altogether.[9][10]
Stasis-Induced Venous Thromboembolism (VTE) Model (Murine)
This model mimics the conditions of venous stasis, a major risk factor for deep vein thrombosis (DVT).
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane.[8]
-
Surgical Procedure: A laparotomy is performed to expose the inferior vena cava (IVC). All side branches of the IVC are ligated with 7-0 sutures.[8]
-
Thrombus Induction: The IVC is then completely ligated with a 7-0 suture just below the renal veins to induce stasis.[8]
-
Efficacy Assessment: At a predetermined time point (e.g., 24 or 48 hours), the animal is euthanized, and the IVC is excised. The formed thrombus is carefully removed and its wet weight is measured. The efficacy of the anticoagulant is determined by the reduction in thrombus weight compared to a vehicle-treated control group.
Conclusion
The experimental data from various preclinical thrombosis models consistently demonstrate the efficacy of this compound as a potent anticoagulant. Its direct mechanism of action on thrombin provides a targeted approach to inhibiting clot formation. When compared to traditional anticoagulants like warfarin, dabigatran exhibits a favorable safety profile, particularly concerning the risk of intracranial hemorrhage. Head-to-head comparisons with other novel oral anticoagulants in preclinical models suggest comparable antithrombotic efficacy, with some differences in bleeding profiles observed in clinical settings. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and validation of dabigatran and other antithrombotic agents.
References
- 1. Deep Vein Thrombosis Induced by Stasis in Mice Monitored by High Frequency Ultrasonography [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Bleeding events with dabigatran or warfarin in patients with venous thromboembolism [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Novel Oral Anticoagulants Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in the Initial and Long-Term Treatment and Prevention of Venous Thromboembolism: Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of Use of Dabigatran in Cerebral Venous Sinus Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Dabigatran vs. Warfarin in Acute Vnous Thromboemboly: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Novel Oral Anticoagulants Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in the Initial and Long-Term Treatment and Prevention of Venous Thromboembolism: Systematic Review and Network Meta-Analysis | PLOS One [journals.plos.org]
- 8. Deep Vein Thrombosis Induced by Stasis in Mice Monitored by High Frequency Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mouse model of stasis thrombosis [bio-protocol.org]
A Head-to-Head Comparison of Dabigatran Etexilate Mesylate and Bivalirudin in Biochemical Assays
In the landscape of direct thrombin inhibitors, Dabigatran Etexilate Mesylate and Bivalirudin represent two distinct therapeutic agents utilized in clinical practice to prevent and treat thromboembolic events. While both drugs target thrombin, the central enzyme in the coagulation cascade, their biochemical properties, mechanisms of inhibition, and performance in various in vitro assays exhibit notable differences. This guide provides a detailed comparison of these two anticoagulants, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Dabigatran, the active form of the prodrug this compound, is a small molecule that acts as a competitive, reversible, and direct inhibitor of thrombin.[1] It binds to the active site of the thrombin molecule, preventing the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1] Dabigatran is capable of inhibiting both free and clot-bound thrombin, a key advantage over indirect thrombin inhibitors like heparin.[1]
Bivalirudin, a synthetic polypeptide analog of hirudin, is also a direct thrombin inhibitor.[2] Its mechanism is distinct in that it is a bivalent inhibitor, binding to both the catalytic site and the anion-binding exosite 1 of thrombin.[2][3] This dual binding contributes to its high affinity and specificity for thrombin. The binding of bivalirudin to thrombin is reversible, as thrombin can slowly cleave the bivalirudin molecule, leading to a restoration of thrombin activity.[4]
Signaling Pathway of Thrombin Inhibition
The coagulation cascade culminates in the activation of thrombin, which then propagates clot formation through multiple pathways. Both Dabigatran and Bivalirudin interrupt this process at its central juncture.
Quantitative Comparison of In Vitro Performance
The efficacy of Dabigatran and Bivalirudin can be quantified through various biochemical assays that measure their ability to inhibit thrombin and affect coagulation parameters. The following tables summarize key quantitative data from in vitro studies.
Table 1: Thrombin Inhibition Potency
| Parameter | Dabigatran | Bivalirudin | Reference(s) |
| Ki (Thrombin) | 4.5 nM | Intermediate affinity (lower than lepirudin, higher than argatroban) | [5][6] |
| IC50 (Thrombin Inhibition) | 9.3 nM | Not explicitly stated in direct comparison | [5] |
| IC50 (Thrombin-induced Platelet Aggregation) | 10 nM | 3.5-fold greater IC50 for α-granule secretion than aggregation | [7][8] |
| IC50 (Thrombin Generation - ETP) | 0.56 µM (560 nM) | No effect on peak, slope, and ETP up to 10 µmol/l in one study | [5][7] |
| IC50 (Thrombin Binding to Platelets) | 118 nM | Not available | [5] |
Table 2: Effects on Clotting Assays
| Assay | Dabigatran | Bivalirudin | Reference(s) |
| Thrombin Generation Assay (TGA) - Lag Time | Prolonged (potency ≈ Bivalirudin) | Prolonged (potency ≈ Dabigatran) | [5] |
| Thromboelastography (TEG) - Clotting Time (R) | Prolonged (potency ≈ Bivalirudin) | Prolonged (potency ≈ Dabigatran) | [5] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Concentration-dependent prolongation | [5][9] |
| Thrombin Time (TT) | Highly sensitive, significant prolongation at low concentrations | Prolongs TT | [9][10] |
| Ecarin Clotting Time (ECT) | Concentration-dependent prolongation | Concentration-dependent prolongation | [11] |
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the accurate assessment and comparison of these direct thrombin inhibitors. Below are outlines of common experimental protocols.
Thrombin Generation Assay (TGA)
The TGA measures the dynamics of thrombin generation in plasma following the initiation of coagulation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Bivalirudin: a direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of dabigatran on the activated partial thromboplastin time and thrombin time as determined by the Hemoclot thrombin inhibitor assay in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of dabigatran on thrombin generation and coagulation assays in rabbit and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Dabigatran for Thrombin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of dabigatran, the active metabolite of the prodrug dabigatran etexilate mesylate, for its target enzyme, thrombin. By objectively comparing its inhibitory activity against thrombin with other key serine proteases in the coagulation cascade and related pathways, this document serves as a crucial resource for researchers in pharmacology and drug development. The included experimental data and protocols offer a basis for understanding and replicating specificity assessments.
Mechanism of Action and Role in Coagulation
Dabigatran etexilate is an orally administered prodrug that is rapidly converted by esterases in the plasma and liver to its active form, dabigatran.[1] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[2] Thrombin (Factor IIa) is a critical serine protease that acts as the final effector enzyme in the coagulation cascade. Its primary roles include the conversion of soluble fibrinogen to insoluble fibrin monomers, which form the structural basis of a blood clot, and the amplification of its own production by activating upstream clotting factors.[3]
Dabigatran exerts its anticoagulant effect by binding directly to the active site of the thrombin molecule, thereby blocking its enzymatic activity.[3] This inhibition is effective against both free (circulating) and clot-bound thrombin, a key advantage over indirect inhibitors like heparin.[4] By neutralizing thrombin, dabigatran effectively prevents fibrin formation and thrombus development.[5]
Quantitative Assessment of Specificity
The specificity of an inhibitor is determined by comparing its potency against its intended target versus its potency against other related enzymes. A highly specific inhibitor will show potent inhibition of its target (low IC50 or Ki value) and significantly weaker or no inhibition of other enzymes (high IC50 or Ki values). Experimental data demonstrates that dabigatran is exceptionally specific for thrombin.
The inhibition constant (Ki) for dabigatran against human thrombin is approximately 4.5 nM, indicating very high-affinity binding.[2] In contrast, its inhibitory activity against other serine proteases, including those involved in coagulation and fibrinolysis, is several orders of magnitude weaker. This high degree of selectivity minimizes the potential for off-target effects.
| Enzyme Target | Dabigatran IC50 (µM) | Selectivity Ratio (IC50 / Thrombin IC50) | Reference |
| Thrombin (Factor IIa) | 0.009 | 1 | [6] |
| Trypsin | 31 | ~3,444x | [6] |
| Factor Xa | 110 | ~12,222x | [6] |
| Plasmin | > 100 | > 11,111x | [6] |
| Activated Protein C (aPC) | > 100 | > 11,111x | [6] |
| Factor IXa | > 100 | > 11,111x | [6] |
| Factor XIa | > 100 | > 11,111x | [6] |
| Factor XIIa | > 100 | > 11,111x | [6] |
| Urokinase | > 100 | > 11,111x | [6] |
| Tissue Plasminogen Activator | > 100 | > 11,111x | [6] |
Table 1: Comparative inhibitory activity of dabigatran against various serine proteases. A higher IC50 value and selectivity ratio indicate lower potency and thus higher specificity for thrombin.
Comparison with Alternative Anticoagulants
The primary alternatives to direct thrombin inhibitors like dabigatran are direct Factor Xa inhibitors (e.g., rivaroxaban, apixaban). While both classes are effective oral anticoagulants, their specificity for different targets within the coagulation cascade is a key differentiator.
-
Dabigatran (Direct Thrombin Inhibitor): Acts at the final common step of the cascade by inhibiting thrombin. As shown in the data above, it has minimal effect on Factor Xa.[6]
-
Factor Xa Inhibitors (e.g., Rivaroxaban): Act further upstream by specifically inhibiting Factor Xa, the enzyme responsible for converting prothrombin to thrombin. These agents, in turn, show very high specificity for Factor Xa over thrombin. For example, the IC50 of rivaroxaban for inhibiting thrombin generation is approximately four-fold lower than that of dabigatran, suggesting more efficient upstream inhibition of the cascade.[7]
This fundamental difference in targets means that dabigatran does not interfere with Factor Xa-based antithrombin assays, which can be an important consideration in a laboratory setting to avoid misinterpretation of coagulation tests.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The determination of inhibitor potency (IC50 or Ki) is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol for assessing the inhibition of thrombin by dabigatran using a chromogenic substrate.
Objective: To determine the concentration of dabigatran required to inhibit 50% of thrombin's enzymatic activity (IC50).
Materials:
-
Purified human α-thrombin
-
Dabigatran (active form) stock solution and serial dilutions
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a carrier protein like 0.1% Bovine Serum Albumin (BSA).
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of dabigatran in assay buffer to cover a wide concentration range (e.g., from 0.1 nM to 1 µM).
-
Dilute human thrombin in assay buffer to a final working concentration (e.g., 1-5 nM).
-
Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the dabigatran dilution or assay buffer (for control wells).
-
Add 60 µL of the human thrombin solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at a constant temperature (e.g., 37°C). The rate of color development is proportional to the thrombin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each dabigatran concentration from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each dabigatran concentration relative to the control (no inhibitor) wells: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percent inhibition against the logarithm of the dabigatran concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of dabigatran that produces 50% inhibition.
-
Conclusion
The experimental data overwhelmingly supports the classification of dabigatran as a highly specific and selective direct inhibitor of thrombin. With a Ki value in the low nanomolar range for thrombin and IC50 values that are thousands of times higher for other related serine proteases, its mechanism of action is precisely targeted.[2][6] This high degree of specificity is fundamental to its clinical profile, minimizing off-target interactions and distinguishing its pharmacological action from other classes of anticoagulants, such as Factor Xa inhibitors. This guide provides the quantitative data and methodological framework necessary for researchers to understand and further evaluate the precise and targeted nature of dabigatran.
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dabigatran on a prothrombinase-based assay for detecting activated protein C resistance: an ex vivo and in vitro study in normal subjects and factor V Leiden carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dabigatran Attenuates the Binding of Thrombin to Platelets-A Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin in complex with dabigatran can still interact with PAR‐1 via exosite‐I and instigate loss of vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Showdown: A Comparative Analysis of Dabigatran Etexilate Mesylate and Heparin
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two pivotal anticoagulants: Dabigatran Etexilate Mesylate, a direct thrombin inhibitor, and Heparin, an indirect thrombin inhibitor. This report synthesizes experimental data to illuminate their distinct mechanisms and performance profiles in key anticoagulant assays.
Dabigatran, the active form of the prodrug this compound, offers a targeted approach by directly and reversibly inhibiting thrombin, the final key enzyme in the coagulation cascade.[1][2] In contrast, heparin, a heterogeneous mixture of sulfated glycosaminoglycans, exerts its anticoagulant effect indirectly by binding to antithrombin III (ATIII), which then inactivates thrombin and other coagulation factors, most notably Factor Xa.[3][4][5][6] This fundamental difference in their mechanism of action underpins their varying performances in in vitro settings.
Comparative Anticoagulant Activity: A Quantitative Overview
The in vitro anticoagulant potencies of dabigatran and heparin have been evaluated using various standard coagulation assays. Dabigatran demonstrates a concentration-dependent anticoagulant effect, significantly prolonging clotting times in several key tests.[1] The following table summarizes the key quantitative data for both anticoagulants.
| Parameter | Dabigatran | Heparin | Reference |
| Thrombin Inhibition (Ki) | 4.5 nM (human thrombin) | Not directly applicable (indirect inhibitor) | [1][2] |
| Thrombin-induced Platelet Aggregation (IC50) | 10 nM | - | [1] |
| Thrombin Generation (ETP) Inhibition (IC50) | 0.56 µM | - | [1] |
| aPTT Doubling Concentration | 0.23 µM | Varies with formulation and lot | [1] |
| Prothrombin Time (PT) Doubling Concentration | 0.83 µM | Varies with formulation and lot | [1] |
| Ecarin Clotting Time (ECT) Doubling Concentration | 0.18 µM | - | [1] |
| Thrombus Weight on Mechanical Heart Valves (in vitro) | 164 +/- 55 mg (at 1 µmol/l) | 159 +/- 69 mg (at 150 IU) | [7] |
Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for the key comparative experiments are provided below.
Thrombin Inhibition Assay (for Dabigatran)
This assay determines the inhibitory constant (Ki) of dabigatran against human thrombin.
-
Reagents: Purified human thrombin, a specific chromogenic substrate for thrombin, dabigatran solutions of varying concentrations, and a suitable buffer (e.g., Tris-HCl with polyethylene glycol).
-
Procedure:
-
A fixed concentration of human thrombin is incubated with varying concentrations of dabigatran in the buffer for a predetermined period to allow for binding equilibrium.
-
The chromogenic substrate is then added to the mixture.
-
The rate of substrate cleavage, which is proportional to the residual thrombin activity, is measured spectrophotometrically by monitoring the change in absorbance over time.
-
-
Data Analysis: The Ki value is calculated from the reaction rates at different inhibitor concentrations using the Cheng-Prusoff equation, assuming a competitive inhibition model.[2]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Reagents: Platelet-poor plasma (PPP), aPTT reagent (containing a contact activator like silica and phospholipids), and calcium chloride solution. Dabigatran or heparin is added to the plasma at various concentrations.
-
Procedure:
-
The anticoagulated PPP is incubated with the aPTT reagent at 37°C for a specific time to activate the contact factors.
-
Calcium chloride is then added to initiate the coagulation cascade.
-
The time taken for clot formation is measured using an automated coagulometer.
-
-
Data Analysis: The clotting times are recorded in seconds. The concentration of the anticoagulant required to double the baseline aPTT is a common measure of its potency.[1]
Thrombus Formation on Mechanical Heart Valves (In Vitro Model)
This experiment compares the efficacy of anticoagulants in preventing thrombus formation on a prosthetic surface.
-
Materials: Freshly drawn human whole blood, dabigatran (1 µmol/l), unfractionated heparin (UFH) (150 IU), or low-molecular-weight heparin (LMWH) (100 IU), and an in vitro thrombosis tester with mechanical heart valve prostheses.[7]
-
Procedure:
-
The whole blood is anticoagulated with either dabigatran, UFH, or LMWH.
-
The mechanical heart valve prostheses are placed in the thrombosis tester.
-
The anticoagulated blood is circulated through the system at a physiological rate (e.g., 75 beats per minute) for a defined period.[7]
-
-
Data Analysis:
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways through which this compound and heparin exert their anticoagulant effects.
Caption: Mechanism of action of Dabigatran.
Caption: Mechanism of action of Heparin.
Experimental Workflow for aPTT Assay
The logical flow of the aPTT assay is depicted below.
Caption: Experimental workflow for the aPTT assay.
References
- 1. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Heparin - Wikipedia [en.wikipedia.org]
- 5. Heparin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticoagulant and antithrombotic mechanisms of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro comparison of dabigatran, unfractionated heparin, and low-molecular-weight heparin in preventing thrombus formation on mechanical heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dabigatran Etexilate Mesylate
This guide provides essential safety, logistical, and procedural information for the proper disposal of Dabigatran Etexilate Mesylate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. The substance may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Long-term harmful effects on aquatic life have also been noted.[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and appropriate clothing to prevent skin and eye contact.[1][3] In environments where dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
Ventilation: Handle the material in a well-ventilated area to avoid the inhalation of dust or vapors.[2][4]
-
Spill Management: In the event of a spill, prevent the chemical from entering drains or water courses.[1][4] Collect the spilled material using spark-proof tools and place it into suitable, closed containers for disposal.[4]
Chemical Hazard Profile
The following table summarizes the hazard classifications for this compound based on available Safety Data Sheets (SDS).
| Hazard Type | Classification | Precautionary Statement |
| GHS Classification | Acute toxicity, oral (Category 4)[1] Skin corrosion/irritation (Category 2)[1] Serious eye damage/eye irritation (Category 2A)[1] Hazardous to the aquatic environment, long-term (Chronic 4)[2] | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H413: May cause long lasting harmful effects to aquatic life[2] |
| NFPA 704 Rating | Health: 2 Fire: 0 Reactivity: 0 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[4] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4][5] Improper disposal, such as discharging into sewer systems or contaminating waterways, is prohibited.[4]
Step 1: Segregation and Containment
-
Identify Waste Stream: Differentiate between unused bulk chemical, contaminated labware (e.g., gloves, vials), and empty packaging.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash.[6] It should be segregated as chemical or pharmaceutical waste.[7][8]
-
Use Appropriate Containers: Place the waste into suitable, clearly labeled, and closed containers to await disposal.[3][4] For contaminated sharps, use designated puncture-proof containers.
Step 2: Selection of Disposal Method
The recommended method for the final disposal of this compound is incineration.
-
Controlled Incineration: The material should be disposed of by a licensed chemical destruction plant through controlled incineration, often equipped with a flue gas scrubber.[4] Some sources suggest dissolving the material in a combustible solvent before burning in a chemical incinerator with an afterburner.[3]
-
Hazardous Waste Vendor: Engage a certified hazardous waste management provider for collection, transport, and disposal.[9] This ensures compliance with the Resource Conservation and Recovery Act (RCRA) and Department of Transportation (DOT) regulations.[5][6]
Step 3: Packaging and Empty Containers
-
Triple Rinsing: Empty containers can be triple-rinsed with an appropriate solvent.[4] Note that the rinseate then becomes hazardous waste and must be collected and disposed of accordingly.[10]
-
Container Disposal: After proper rinsing, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or offered for recycling if permissible by local regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. biosynth.com [biosynth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. danielshealth.com [danielshealth.com]
- 8. hexagon-chicken-8nb7.squarespace.com [hexagon-chicken-8nb7.squarespace.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. medicalwastepros.com [medicalwastepros.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
